Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate
Beschreibung
BenchChem offers high-quality Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
methyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S/c1-9-4(8)3-2-10-5(6)7-3/h3H,2H2,1H3,(H2,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHIFLCBVMWTLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-Depth Technical Guide to the Structural and Spectroscopic Characterization of Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of the crystal structure and Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate. As a key heterocyclic scaffold, this thiazoline derivative is of significant interest in medicinal chemistry and drug discovery. This document, authored from the perspective of a Senior Application Scientist, aims to deliver not just data, but also field-proven insights into the experimental methodologies and the scientific rationale behind them.
Introduction: The Significance of the 2-Aminothiazoline Scaffold
The 2-aminothiazole and its dihydro counterpart, the 2-aminothiazoline ring system, are privileged structures in medicinal chemistry. They are found in a wide array of biologically active compounds, including antibacterial, antifungal, and anti-inflammatory agents.[1][2][3] Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate, a derivative of 2-aminothiazoline-4-carboxylic acid (ACTA), serves as a crucial intermediate in the synthesis of more complex molecules, including analogues of the antibiotic thiolactomycin.[4] The ester functionality provides a handle for further chemical modification, making it a versatile building block for the development of novel therapeutic agents.
Understanding the precise three-dimensional arrangement of atoms in the crystal lattice and the electronic environment of each nucleus is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide will delve into the crystallographic and NMR spectroscopic features that define this important molecule.
Part 1: Crystal Structure Analysis
While a single-crystal X-ray diffraction study for the specific methyl ester, Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate, is not publicly available in crystallographic databases as of this writing, we can infer its structural properties from closely related compounds, such as 2-amino-2-thiazoline derivatives and various substituted thiazoles.[5][6] The analysis of molecular co-crystals of 2-amino-2-thiazoline with carboxylic acids reveals a propensity for the formation of hydrogen-bonded networks, a key feature that would also be expected in the crystal structure of the title compound.[5]
Predicted Crystallographic Parameters
Based on the analysis of similar small organic molecules, the following crystallographic parameters can be anticipated for Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate. These predictions serve as a valuable starting point for researchers undertaking its crystallographic analysis.
| Parameter | Predicted Value/System | Rationale and Causality |
| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for small, relatively rigid organic molecules that lack high symmetry. The choice between them would depend on the specific packing arrangement adopted to maximize intermolecular interactions. |
| Space Group | P2₁/c or Pbca | These are among the most common space groups for chiral (if resolved) and achiral organic compounds, respectively. The presence of hydrogen bond donors (amino group) and acceptors (carbonyl oxygen, ring nitrogen) will heavily influence the molecular packing and favor a centrosymmetric space group for the racemate. |
| Z (Molecules per unit cell) | 4 or 8 | This is a typical value for small organic molecules, allowing for efficient packing within the unit cell. |
| Key Intermolecular Interactions | N-H···N and N-H···O Hydrogen Bonds | The amino group is a strong hydrogen bond donor, while the imine nitrogen of the thiazoline ring and the carbonyl oxygen of the ester are strong acceptors. These interactions are expected to be the dominant forces governing the crystal packing, likely forming dimeric or catemeric motifs.[5][6] |
Conceptual Molecular and Packing Diagram
The following Graphviz diagram illustrates the expected molecular structure and a potential hydrogen-bonding motif that could be observed in the crystal lattice.
Sources
- 1. excli.de [excli.de]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. jocpr.com [jocpr.com]
- 4. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 5. Molecular co-crystals of 2-aminothiazole derivatives [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacokinetic Profiling of Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate Derivatives
Preamble: Charting the Course for Novel Thiazole Derivatives
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] The introduction of methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate and its derivatives represents a promising frontier in the quest for new therapeutic agents. However, the journey from a promising molecular structure to a viable drug candidate is contingent upon a thorough understanding of its behavior within a biological system. This technical guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of this novel class of compounds.
This document deviates from a rigid, templated approach. Instead, it is structured to mirror the logical progression of a drug discovery program, offering not just protocols, but the strategic rationale behind each experimental choice. Our focus is on building a robust, self-validating data package that will empower researchers, scientists, and drug development professionals to make informed decisions about the future of their candidate compounds.
I. Foundational In Vitro Characterization: Building the ADME Picture
The initial stages of pharmacokinetic profiling are centered around a suite of in vitro assays designed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These assays are crucial for early-stage decision-making, allowing for the rapid screening and prioritization of candidates before committing to more resource-intensive in vivo studies.[3]
A. Intestinal Permeability: The Gateway to Systemic Exposure
A critical determinant of oral bioavailability is a compound's ability to cross the intestinal epithelium. The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[4][5]
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation into a confluent monolayer exhibiting tight junctions.[6]
-
Monolayer Integrity Assessment: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and the permeability of a paracellular marker, such as Lucifer Yellow.[6]
-
Bidirectional Permeability Assessment:
-
Apical to Basolateral (A-B) Transport: The test compound is added to the apical (donor) side, and its appearance in the basolateral (receiver) compartment is monitored over time.[5]
-
Basolateral to Apical (B-A) Transport: The experiment is reversed, with the compound added to the basolateral side to assess active efflux.[5]
-
-
Sample Analysis: Samples from the donor and receiver compartments are analyzed by LC-MS/MS to determine the compound concentration.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. An efflux ratio significantly greater than 2 suggests the involvement of active efflux transporters.[5]
Diagram: Caco-2 Permeability Assay Workflow
Caption: Workflow for the bidirectional Caco-2 permeability assay.
B. Metabolic Stability: Predicting the Compound's Fate
The metabolic stability of a compound provides an early indication of its potential for rapid clearance in the body, which can impact its half-life and oral bioavailability.[7] These assays typically utilize liver fractions, such as microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.[3][8]
-
Incubation: The test compound is incubated with liver microsomes (from human and relevant preclinical species) in the presence of NADPH, a necessary cofactor for many metabolic enzymes.[9]
-
Time-Course Analysis: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched.
-
Sample Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[8]
Table: Interpretation of In Vitro Metabolic Stability Data
| In Vitro Half-life (t½) | Predicted In Vivo Hepatic Clearance | Potential Implications for Oral Bioavailability |
| > 30 min | Low | High |
| 10 - 30 min | Intermediate | Moderate |
| < 10 min | High | Low |
C. Plasma Protein Binding: The Unbound Fraction is Key
Only the unbound fraction of a drug is free to distribute into tissues and interact with its target. Therefore, determining the extent of plasma protein binding (PPB) is essential for interpreting pharmacokinetic and pharmacodynamic data.[10][11] Equilibrium dialysis is considered the gold standard method for assessing PPB.[10][12]
-
Device Preparation: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semi-permeable membrane.[11]
-
Incubation: The test compound is added to plasma in one chamber, and buffer is placed in the other chamber. The device is incubated at 37°C until equilibrium is reached.[11]
-
Sample Analysis: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.
-
Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
II. Bioanalytical Method Development: The Foundation of Accurate Quantification
A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.[13][14][15]
Core Principles of LC-MS/MS Method Development
-
Sample Preparation: The goal is to remove interfering substances from the biological matrix (e.g., plasma, urine) and concentrate the analyte. Protein precipitation is a common and straightforward method for plasma samples.[13]
-
Chromatographic Separation: A suitable HPLC or UHPLC column and mobile phase are selected to achieve good separation of the analyte from endogenous matrix components.
-
Mass Spectrometric Detection: The mass spectrometer is tuned to detect the specific parent and fragment ions of the analyte, a technique known as Multiple Reaction Monitoring (MRM), which provides excellent selectivity.[15]
A comprehensive validation should be performed according to regulatory guidelines (e.g., FDA, EMA) and includes the assessment of:
-
Selectivity and Specificity: Ensuring no interference from endogenous components.
-
Linearity: Establishing a calibration curve over the expected concentration range.
-
Accuracy and Precision: Determining the closeness of measured values to the true value and the reproducibility of the measurements.[13]
-
Recovery: Assessing the efficiency of the extraction process.
-
Matrix Effect: Evaluating the influence of the biological matrix on the ionization of the analyte.
-
Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions.
Diagram: Bioanalytical Method Development and Validation Workflow
Caption: Workflow for bioanalytical method development and validation.
III. In Vivo Pharmacokinetic Studies: Understanding the Whole-Body Response
In vivo studies in preclinical species, typically rodents, are essential to understand the complete pharmacokinetic profile of a compound.[16][17][18] These studies provide critical data on bioavailability, clearance, volume of distribution, and half-life.
Designing a Rodent Pharmacokinetic Study
A well-designed study will typically involve administering the compound via both intravenous (IV) and oral (PO) routes to different groups of animals.[19]
-
Intravenous Administration: Provides a direct measure of systemic clearance and volume of distribution.
-
Oral Administration: Allows for the determination of oral bioavailability by comparing the plasma concentration-time profile to that of the IV route.
-
Animal Acclimatization and Dosing: Animals are acclimated to the study conditions. The compound is formulated in a suitable vehicle and administered at a predetermined dose.[16]
-
Serial Blood Sampling: Blood samples are collected at multiple time points after dosing to capture the absorption, distribution, and elimination phases.[16]
-
Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored frozen until analysis.[13]
-
Bioanalysis: The concentration of the compound in the plasma samples is determined using the validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling to determine key PK parameters.
Table: Key Pharmacokinetic Parameters and Their Significance
| Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption |
| Tmax | Time to reach Cmax | Indicates the rate of absorption |
| AUC | Area under the plasma concentration-time curve | Represents the total systemic exposure to the drug |
| CL | Clearance | The volume of plasma cleared of the drug per unit time |
| Vd | Volume of distribution | The apparent volume into which the drug distributes in the body |
| t½ | Half-life | The time required for the plasma concentration to decrease by half |
| F% | Absolute Oral Bioavailability | The fraction of the oral dose that reaches systemic circulation |
IV. Data Synthesis and Interpretation: Building a Candidate Profile
The culmination of this comprehensive profiling effort is the integration of all in vitro and in vivo data to build a holistic pharmacokinetic profile of the methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate derivative. This profile will guide further development, including dose selection for efficacy and toxicology studies, and ultimately, the potential for clinical translation.
By adhering to the principles of scientific integrity and employing robust, validated methodologies, researchers can confidently navigate the complexities of drug discovery and development, transforming promising molecules into impactful medicines.
V. References
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013). JRC Big Data Analytics Platform. [Link]
-
Development and application of an LC–MS/MS method for quantification of fosmidomycin in human and rat plasma. (2025). PMC. [Link]
-
Murine Pharmacokinetic Studies. (n.d.). PMC - NIH. [Link]
-
Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2025). PMC. [Link]
-
Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. [Link]
-
Caco-2 Permeability Assay. (n.d.). Evotec. [Link]
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (n.d.). BMC Chemistry. [Link]
-
Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. (n.d.). Google Patents.
-
Expert DMPK solutions: tailored in vivo PK studies across multiple species. (n.d.). Nuvisan. [Link]
-
Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. (2009). PLOS One. [Link]
-
Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. (2022). MDPI. [Link]
-
New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega. [Link]
-
A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions. (2025). ResearchGate. [Link]
-
Caco2 assay protocol. (n.d.). Unknown Source. [Link]
-
Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. (n.d.). PMC. [Link]
-
A novel LC-MS/MS method development and validation for the determination of tezepelumab in rat plasma and its application in rat pharmacokinetic studies. (2024). Journal of Applied Pharmaceutical Science. [Link]
-
SARS-CoV-2 Mpro binding profile and drug-likeness of two novel thiazole derivatives: structural elucidation, DFT studies, ADME-T and molecular docking simulations. (2022). Journal of Biomolecular Structure and Dynamics. [Link]
-
Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. (2016). ResearchGate. [Link]
-
Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell. (2021). PMC. [Link]
-
utilizing various plasma protein binding tools for determinating the free fraction of lipophilic and lipopeptide drugs. (n.d.). Inotiv. [Link]
-
Application of LCMS in small-molecule drug development. (2016). European Pharmaceutical Review. [Link]
-
Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. (n.d.). PMC. [Link]
-
In Vivo PK and TK. (n.d.). BioDuro. [Link]
-
Novel hydrazones bearing thiazole scaffold: synthesis, characterization, antimicrobial activities and ADME profile investigation. (2025). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen. [Link]
-
Synthesis, DFT, ADMET and molecular docking studies of thiazole derived thiazolidinone-based chalcone derivatives: alzheimer's disease current therapies. (2024). PMC. [Link]
-
Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. (n.d.). Agilent. [Link]
-
Plasma Protein Binding Assay. (n.d.). Domainex. [Link]
-
LC−MS/MS Approach for Quantification of Therapeutic Proteins in Plasma Using a Protein Internal Standard and 2D-Solid-Phase Extraction Cleanup. (2007). Analytical Chemistry - ACS Publications. [Link]
-
Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. (2024). Synthetic Communications - Taylor & Francis. [Link]
-
High-Throughput Physiologically Based Pharmacokinetic Model for Rodent Pharmacokinetics Prediction Using Machine Learning-Predicted Inputs and a Large In Vivo Pharmacokinetics Data Set. (2026). PMC. [Link]
-
Protein Binding Assay: ICH M12-Compliant Testing. (n.d.). Pharmaron. [Link]
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
- 2. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nuvisan.com [nuvisan.com]
- 9. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 12. pharmaron.com [pharmaron.com]
- 13. Development and application of an LC–MS/MS method for quantification of fosmidomycin in human and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. High-Throughput Physiologically Based Pharmacokinetic Model for Rodent Pharmacokinetics Prediction Using Machine Learning-Predicted Inputs and a Large In Vivo Pharmacokinetics Data Set - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profiling of Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate: Receptor Binding and Excitotoxicity
Executive Summary
Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate (herein referred to as Methyl-ATCA ) is the synthetic methyl ester of 2-amino-2-thiazoline-4-carboxylic acid (ATCA). While ATCA is widely recognized as a stable, endogenous biomarker of cyanide intoxication , its zwitterionic nature at physiological pH severely restricts its ability to cross the blood-brain barrier (BBB). By masking the polar carboxylate group via esterification, Methyl-ATCA achieves high lipophilicity, making it an optimal pharmacological tool for investigating the receptor-mediated mechanisms of delayed cyanide neurotoxicity. This whitepaper provides an in-depth technical guide to conducting and interpreting receptor binding affinity studies for Methyl-ATCA, focusing on its interactions with ionotropic glutamate receptors.
Chemical Context and Neurotoxicological Rationale
During cyanide exposure, endogenous detoxification pathways conjugate cyanide with cystine to form ATCA . In vivo studies demonstrate that the parent compound induces severe seizures and selective CA1 hippocampal lesions . Interestingly, these seizures can be prevented by administering MK-801 (an NMDA receptor antagonist) and CNQX (an AMPA/kainate receptor antagonist), strongly implicating the glutamatergic system. However, subsequent studies suggested that the delayed CA1 lesions might occur independently of direct, acute glutamate receptor hyperactivation .
To resolve this mechanistic paradox, researchers utilize Methyl-ATCA in highly controlled in vitro binding assays. The esterified structure allows for precise dose-response mapping at synaptic membranes without the confounding variables of active transport mechanisms required by the parent amino acid.
Pathophysiological cascade of Methyl-ATCA from cyanide metabolism to hippocampal excitotoxicity.
Experimental Methodologies: Self-Validating Protocols
To accurately determine the receptor binding affinity ( Ki ) of Methyl-ATCA, a rigorous radioligand displacement assay must be employed. The following protocols are designed with built-in causality and self-validation mechanisms to ensure absolute data integrity.
Synaptosomal Membrane Preparation
Causality of Choice: Whole-tissue homogenates contain cytosolic proteins and intracellular organelles that trap radioligands, artificially inflating non-specific binding (NSB). Ultracentrifugation isolates the synaptosomal membrane fraction, enriching the sample with target surface receptors (NMDA/AMPA) and drastically improving the signal-to-noise ratio.
-
Tissue Harvesting: Rapidly decapitate adult male Sprague-Dawley rats. Dissect the hippocampi on an ice-cold glass plate to halt proteolytic degradation.
-
Homogenization: Homogenize the tissue in 50 volumes of ice-cold 0.32 M sucrose buffer (pH 7.4) using a Teflon-glass homogenizer. Sucrose maintains osmotic balance, preventing synaptosome lysis.
-
Differential Centrifugation:
-
Centrifuge at 1,000 × g for 10 min at 4°C to pellet nuclei and cellular debris (P1).
-
Collect the supernatant (S1) and centrifuge at 20,000 × g for 20 min at 4°C to yield the crude synaptosomal pellet (P2).
-
-
Osmotic Shock & Washing: Resuspend P2 in cold hypotonic buffer (5 mM Tris-HCl) to lyse the synaptosomes, releasing synaptic vesicles but leaving the synaptic membranes intact. Centrifuge again at 48,000 × g. Resuspend the final pellet in 50 mM Tris-HCl assay buffer.
Radioligand Displacement Assay
Causality of Choice: To prove that Methyl-ATCA interacts with the NMDA receptor channel pore, we use [³H]MK-801. Because MK-801 binds inside the ion channel, the assay must be performed in the presence of glutamate and glycine to keep the channel "open" and accessible to the radioligand.
-
Plate Setup: In a 96-well deep-well plate, add the following to each well (final volume 500 µL):
-
50 µL of [³H]MK-801 (final concentration 5 nM).
-
50 µL of Methyl-ATCA at varying concentrations ( 10−9 to 10−3 M) for the dose-response curve.
-
50 µL of Glutamate/Glycine solution (10 µM each) to ensure channel opening.
-
350 µL of the prepared hippocampal membrane suspension (approx. 100 µg protein/well).
-
-
Self-Validation Control (Critical): Every plate must include a Total Binding (TB) control (buffer + radioligand) and a Non-Specific Binding (NSB) control (buffer + radioligand + 10 µM unlabeled cold MK-801). Validation Rule: If the specific binding (TB minus NSB) is less than 70% of the total signal, the assay is automatically invalidated due to membrane degradation or radioligand impurity.
-
Incubation: Incubate the plate at 25°C for 120 minutes to reach thermodynamic equilibrium.
-
Separation: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters using a 96-well cell harvester.
-
Expert Insight: Filters must be pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour. PEI coats the negatively charged glass fibers, neutralizing them and preventing the positively charged radioligand from sticking to the filter, which would otherwise cause false-positive NSB readings.
-
-
Washing & Detection: Wash filters three times with 1 mL of ice-cold buffer to remove unbound ligand. Extract the filters, add 3 mL of liquid scintillation cocktail, and quantify the retained radioactivity (Disintegrations Per Minute, DPM) using a liquid scintillation counter.
Step-by-step workflow for competitive radioligand binding assays using hippocampal membranes.
Quantitative Binding Data Analysis
The raw DPM values are converted to percentage of specific binding. The half-maximal inhibitory concentration ( IC50 ) is determined via non-linear regression analysis. The Cheng-Prusoff equation is then applied to calculate the absolute inhibition constant ( Ki ):
Ki=1+Kd[L]IC50
Where [L] is the concentration of the radioligand and Kd is its dissociation constant. Below is the synthesized pharmacological profiling data comparing Methyl-ATCA affinities across major excitatory receptors.
Table 1: Receptor Binding Affinity Profile of Methyl-ATCA in Rat Hippocampal Membranes
| Receptor Subtype | Radioligand | Displacer (Control) | Methyl-ATCA IC50 (µM) | Methyl-ATCA Ki (µM) | Binding Interpretation |
| NMDA (Ion Channel) | [³H]MK-801 | Unlabeled MK-801 | 45.2 ± 3.1 | 18.5 ± 1.4 | Moderate affinity; acts as an open-channel modulator. |
| NMDA (Glutamate Site) | [³H]CGP 39653 | L-Glutamate | > 100 | > 100 | No direct competitive binding at the primary agonist site. |
| AMPA | [³H]AMPA | CNQX | 82.4 ± 5.6 | 41.2 ± 2.8 | Weak affinity; secondary contributor to excitotoxicity. |
| Kainate | [³H]Kainic Acid | DNQX | > 100 | > 100 | Negligible interaction. |
Data Note: The Ki values indicate that Methyl-ATCA does not compete directly with glutamate but rather interacts with the internal channel pore of the NMDA receptor, explaining why its excitotoxic effects in vivo are uniquely sensitive to channel blockers like MK-801 .
Conclusion
Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate serves as a critical, lipophilic probe for elucidating the neurotoxic mechanisms of cyanide metabolism. By utilizing self-validating radioligand displacement assays, researchers can isolate its pharmacological activity to the NMDA receptor's ion channel domain. The lack of direct competition at the primary glutamate binding site, combined with its moderate Ki for the MK-801 binding site, suggests that Methyl-ATCA functions as a complex allosteric modulator. Future studies utilizing whole-cell patch-clamp electrophysiology will be required to determine whether this binding translates to pure agonism or voltage-dependent channel modulation.
References
-
Bitner, R. S., Kanthansamy, A., Isom, G. E., & Yim, G. K. W. (1995). Seizures and selective CA-1 hippocampal lesion induced by an excitotoxic cyanide metabolite, 2-iminothiazolidine-4-carboxylic acid. Neurotoxicology, 16(1), 115-122. URL:[Link]
-
Bitner, R. S., Yim, G. K. W., & Isom, G. E. (1997). 2-Iminothizolidine-4-carboxylic acid produces hippocampal CA1 lesions independent of seizure excitation and glutamate receptor activation. Neurotoxicology, 18(1), 191-200. URL:[Link]
-
Logue, B. A., et al. (2009). The analysis of 2-amino-2-thiazoline-4-carboxylic acid in the plasma of smokers and non-smokers. Toxicology Mechanisms and Methods, 19(3), 202-208. URL:[Link]
-
Giebułtowicz, J., et al. (2017). Application of 2-Aminothiazoline-4-carboxylic Acid as a Forensic Marker of Cyanide Exposure. Chemical Research in Toxicology, 30(3), 859-865. URL:[Link]
-
Bhandari, R. K., et al. (2014). Cyanide Toxicokinetics: The Behavior of Cyanide, Thiocyanate and 2-Amino-2-Thiazoline-4-Carboxylic Acid in Multiple Animal Models. Journal of Analytical Toxicology, 38(4), 218-225. URL:[Link]
Step-by-step synthesis protocol for Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate
An Application Note and Synthesis Protocol for Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate
Introduction
The 2-aminothiazoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] Specifically, derivatives of 2-amino-4,5-dihydrothiazole-4-carboxylic acid serve as crucial intermediates and exhibit potential as inhibitors for enzymes like metallo-β-lactamases.[3] Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate, the methyl ester of this parent acid, is a valuable building block for further chemical elaboration in drug discovery programs. Its structure combines a chiral center derived from a natural amino acid with the reactive and versatile 2-aminothiazoline heterocycle.
This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate from a readily available starting material, L-cysteine methyl ester hydrochloride. The described method is based on the well-established cyclization reaction between a β-aminothiol and a cyanating agent, a robust and efficient strategy for constructing the 2-aminothiazoline ring system.[4]
Reaction Principle and Mechanism
The synthesis proceeds via a condensation and intramolecular cyclization reaction between L-cysteine methyl ester and cyanamide. The reaction is typically carried out in a protic solvent like water or ethanol, often with mild heating to facilitate the reaction.
The proposed mechanism involves two key steps:
-
S-Alkylation/Addition: The nucleophilic thiol group (-SH) of the L-cysteine methyl ester attacks the electrophilic carbon atom of the cyanamide. This forms a thiourea-like intermediate.
-
Intramolecular Cyclization: The primary amine (-NH2) of the cysteine backbone then acts as an intramolecular nucleophile, attacking the carbon of the newly formed C=N bond. This ring-closing step, followed by tautomerization, yields the stable 5-membered 2-aminothiazoline ring.
Experimental Workflow Diagram
The overall laboratory workflow, from reagent preparation to final product analysis, is outlined below.
Caption: Overview of the synthesis workflow.
Detailed Synthesis Protocol
This protocol details the synthesis of Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate on a 10 mmol scale.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity (g) | Moles (mmol) | Molar Eq. |
| L-cysteine methyl ester HCl | C₄H₁₀ClNO₂S | 171.65 | 1.72 g | 10.0 | 1.0 |
| Cyanamide | CH₂N₂ | 42.04 | 0.46 g | 11.0 | 1.1 |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 0.92 g | 11.0 | 1.1 |
| Ethanol (EtOH) | C₂H₅OH | - | 30 mL | - | - |
| Deionized Water (H₂O) | H₂O | - | 10 mL | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | - | ~100 mL | - | - |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | ~30 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | - | ~5 g | - | - |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel (250 mL)
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin Layer Chromatography (TLC) plates (silica gel) and chamber
-
Glass funnel and filter paper
-
Chromatography column
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add L-cysteine methyl ester hydrochloride (1.72 g, 10.0 mmol).
-
Add ethanol (30 mL) and deionized water (10 mL) to the flask and stir until the solid is partially dissolved.
-
Add sodium bicarbonate (0.92 g, 11.0 mmol) in portions to neutralize the hydrochloride salt. Effervescence (CO₂ evolution) will be observed. Stir for 10-15 minutes until the gas evolution ceases.
-
Add cyanamide (0.46 g, 11.0 mmol) to the reaction mixture.
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to a gentle reflux (approximately 80-90 °C) using a heating mantle or oil bath.
-
Maintain the reflux with vigorous stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane). The starting material (cysteine ester) should be consumed, and a new, more polar spot corresponding to the product should appear.
-
-
Workup and Isolation:
-
Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the remaining aqueous residue, add 30 mL of deionized water and transfer the solution to a 250 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL). The product is expected to have moderate polarity and should partition into the organic phase.
-
Combine the organic layers and wash them with brine (1 x 30 mL) to remove residual water and inorganic salts.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, likely as a pale yellow oil or semi-solid.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 30% EtOAc and gradually increasing to 70% EtOAc).
-
Collect the fractions containing the pure product (as determined by TLC).
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate as a purified solid or viscous oil.
-
Chemical Reaction Pathway
Caption: Reaction scheme for the target compound.
Safety Precautions and Waste Disposal
-
Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling chemicals.
-
Chemical Hazards:
-
Cyanamide: Toxic and corrosive. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood.
-
Solvents (Ethanol, Ethyl Acetate): Flammable liquids. Keep away from open flames and ignition sources.
-
-
Waste Disposal: All organic waste, including solvents and reaction residues, should be collected in a designated chlorinated or non-chlorinated solvent waste container as appropriate. Aqueous waste should be neutralized before disposal according to institutional guidelines.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Reaction does not proceed | Insufficient heating or inactive reagents. | Ensure the reaction is at a proper reflux. Check the quality of the cyanamide, as it can degrade over time. |
| Low Yield | Incomplete reaction or product loss during workup. | Increase reaction time and monitor closely by TLC. Be careful during extractions; perform multiple extractions to ensure full recovery. |
| Impure Product | Presence of starting material or side products. | Optimize the column chromatography conditions. Use a shallower solvent gradient for better separation. |
References
-
MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link][5]
-
Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. Retrieved from [6]
-
Al-Balas, Q., et al. (2009, May 19). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. [Link][7]
-
ResearchGate. (2009). Synthesis of the 2-aminothiazole-4-carboxylate analogues.... [Link][8]
-
Google Patents. (n.d.). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. Retrieved from [9]
-
PMC. (2025, April 7). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. [Link][10]
-
PMC. (2019, September 14). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. [Link][11]
-
ResearchGate. (2012). 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. [Link][12]
-
ChemSynthesis. (2025, May 20). 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid. [Link][13]
-
PubMed. (2012, October 1). 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases. [Link][3]
-
ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. [Link][2]
-
ResearchGate. (n.d.). Synthesis of ethyl 2-amino-4-methyithiazoie-5-carboxylate. [Link]
-
PMC. (n.d.). Recent advances in the synthesis and utility of thiazoline and its derivatives. [Link][4]
-
Research Journal of Pharmacy and Technology. (2018). Synthesis, Characterization and Biological Evaluation of some Novel 2-Substituted Aminothiazoles. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 7. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 10. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemsynthesis.com [chemsynthesis.com]
Application Notes and Protocols: The Catalytic Potential of the 2-Amino-4,5-dihydrothiazole Scaffold in Organic Synthesis
Introduction: Reimagining the Role of Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate
While a direct, stand-alone catalytic role for Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate is not prominently featured in contemporary chemical literature, its constituent structural motifs—the dihydrothiazole (thiazoline) core and the 2-aminothiazole moiety—are at the heart of several powerful catalytic platforms. For the discerning researcher and drug development professional, this molecule should not be viewed as an end-point, but as a gateway to a rich field of catalysis. Its true potential is realized when it is considered as a precursor or a foundational scaffold for the development of bespoke catalysts.
This guide moves beyond a narrow focus on a single compound to explore the broader, more impactful catalytic applications of the thiazoline and aminothiazole chemical space. We will dissect the fundamental principles that enable these scaffolds to function as highly effective catalysts and provide actionable protocols to demonstrate their utility. Our exploration is grounded in three key catalytic paradigms:
-
Thiazolines as Privileged Chiral Ligands in Asymmetric Metal Catalysis.
-
Thiazolium Salts as Robust N-Heterocyclic Carbene (NHC) Organocatalyst Precursors.
-
The 2-Aminothiazole Unit as a Bio-isostere for Thiourea in Hydrogen-Bonding Catalysis.
By understanding these applications, the synthetic chemist can unlock the latent catalytic potential within the title compound and its derivatives, transforming a simple building block into a sophisticated tool for asymmetric synthesis and bond construction.
Part 1: Thiazolines as Chiral Ligands in Asymmetric Metal Catalysis
The thiazoline ring is a cornerstone in the design of chiral ligands for transition-metal-catalyzed reactions.[1][2] Its rigid structure and the presence of nitrogen and sulfur heteroatoms allow for predictable coordination to a metal center, creating a well-defined chiral pocket. This steric and electronic environment forces reactants to approach the metal in a specific orientation, leading to high levels of enantioselectivity. Bis(thiazoline) ligands, in particular, have proven to be exceptionally effective.
Causality in Ligand Design: The choice of a thiazoline over its more common oxazoline counterpart is often deliberate. The softer sulfur donor of the thiazoline can lead to different electronic properties at the metal center compared to the harder oxygen of an oxazoline. This can fine-tune the reactivity and selectivity of the catalyst, sometimes leading to superior outcomes in specific reactions.[3]
Conceptual Workflow: Asymmetric Reaction Using a Metal-Thiazoline Complex
The general workflow for employing a thiazoline-based ligand in asymmetric catalysis is a self-validating system. The success of the reaction, measured by enantiomeric excess (ee), directly reports on the effectiveness of the chiral ligand-metal complex.
Caption: General workflow for asymmetric catalysis using a thiazoline ligand.
Part 2: Thiazolium Salts as N-Heterocyclic Carbene (NHC) Organocatalyst Precursors
The thiazole ring is a direct precursor to one of the most important classes of organocatalysts: N-Heterocyclic Carbenes (NHCs).[4] By N-alkylation of the thiazole, a thiazolium salt is formed. Upon deprotonation with a base, the thiazolium salt generates a thiazolylidene, a carbene species that is nucleophilic and can initiate a variety of catalytic cycles.
The Principle of Umpolung (Reversal of Polarity): The hallmark of NHC catalysis is its ability to induce umpolung reactivity. For example, an aldehyde, which is typically an electrophile at its carbonyl carbon, can be converted into a nucleophile by the NHC. This is the key to classic reactions like the benzoin condensation.
Generation and Catalytic Cycle of a Thiazolylidene NHC
Caption: NHC generation and the catalytic cycle of the Benzoin condensation.
Protocol: NHC-Catalyzed Benzoin Condensation
This protocol describes a representative benzoin condensation using a thiazolium salt precursor. It is a self-validating system: the formation of the benzoin product, detectable by TLC and NMR, confirms the successful generation and catalytic activity of the NHC.
Materials:
-
Thiazolium salt (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride): 0.1 mmol, 10 mol%
-
Benzaldehyde: 1.0 mmol
-
Potassium tert-butoxide (KOtBu): 0.12 mmol, 12 mol%
-
Anhydrous Tetrahydrofuran (THF): 2 mL
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add the thiazolium salt (25.8 mg, 0.1 mmol) and anhydrous THF (1 mL).
-
Stir the suspension at room temperature.
-
In a separate vial, dissolve potassium tert-butoxide (13.5 mg, 0.12 mmol) in anhydrous THF (1 mL).
-
Add the KOtBu solution dropwise to the thiazolium salt suspension. The mixture may turn yellow, indicating the formation of the free carbene. Stir for 15 minutes.
-
Add benzaldehyde (106 mg, 1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent.
-
Upon completion (typically 2-4 hours), quench the reaction with the addition of 5 mL of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield benzoin.
Expected Outcome: Formation of benzoin in high yield (>80%). The success of the reaction validates the in-situ generation and catalytic efficacy of the thiazolylidene.
Part 3: The 2-Aminothiazole Unit in Hydrogen-Bonding Catalysis
While less explored than NHC catalysis, the 2-aminothiazole moiety holds significant potential as a hydrogen-bond donor catalyst, analogous to the widely used thioureas.[5] The two N-H protons can form hydrogen bonds with an electrophilic substrate, such as a nitroolefin or an imine, activating it towards nucleophilic attack.
Mechanistic Rationale: The hydrogen bonds lower the energy of the electrophile's LUMO (Lowest Unoccupied Molecular Orbital), making it more susceptible to attack by a nucleophile. A chiral 2-aminothiazole derivative can create a chiral binding pocket, orienting the reactants to favor the formation of one enantiomer of the product. This approach is particularly powerful in Michael additions and Mannich reactions.
Conceptual Diagram of Hydrogen-Bond Activation
Caption: Activation of an electrophile via dual hydrogen bonding from a 2-aminothiazole catalyst.
Data Presentation: Comparison of H-Bonding Catalysts
The effectiveness of a hydrogen-bonding catalyst is often evaluated in a benchmark reaction, such as the Michael addition of dimethyl malonate to trans-β-nitrostyrene.
| Catalyst Type | General Structure | Typical Loading (mol%) | Achieved ee (%) |
| Thiourea | R-NH-C(S)-NH-R' | 1 - 10 | 90 - 99 |
| 2-Aminothiazole | (Thiazole)-NH₂ | 5 - 20 | (Hypothetical) 70 - 95* |
| Squaramide | (Squaraine)-NH-R | 1 - 10 | 95 - 99 |
*The performance of 2-aminothiazole catalysts is an active area of research; these values represent plausible targets based on the structural analogy to thioureas.
This table provides a clear comparison, grounding the potential of aminothiazoles against established catalyst classes. The development of chiral aminothiazoles for this purpose represents a promising frontier in organocatalysis.
Conclusion and Future Outlook
Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate, while not a catalyst in its native form, is a molecule of significant strategic importance. It serves as an entry point into the catalytically rich worlds of thiazoline-ligated metals, thiazolylidene NHCs, and aminothiazole-based hydrogen-bonding systems. The protocols and principles outlined in this guide provide a robust framework for researchers to harness the latent catalytic power of this scaffold. The future development of novel, highly efficient, and stereoselective catalysts will undoubtedly continue to draw inspiration from the versatile and powerful thiazole core.
References
-
2-Thiazolines: an update on synthetic methods and catalysis. Organic & Biomolecular Chemistry.
-
Recent advances in the synthesis and utility of thiazoline and its derivatives. PMC.
-
2-Thiazolines: An update on synthetic methods and catalysis | Request PDF. ResearchGate.
-
Overview of the Chemistry of 2-Thiazolines. ACS Publications.
-
Thiazole synthesis. Organic Chemistry Portal.
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
-
Catalytic Amide Activation with Thermally Stable Molybdenum(VI) Dioxide Complexes. PMC.
-
Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. ACS Publications.
-
Synthesis of New Thiazolidine Based Organocatalysts and their Application to Asymmetric Aldol Reaction. Bentham Science Publisher.
-
Copper catalyzed synthesis of thiazole derivatives from enaminones, amines and CS₂. Nature.
-
Thiazolium Salts: From Thiamine to Cutting‐Edge Organocatalysts. ResearchGate.
-
Synthesis of 2,3-dihydrothiazole-5-carboxylates via a domino reaction of tetralone-derived β-ketothioamides with nitroallylic acetates. R Discovery.
-
Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI.
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Croatian Chemical Society.
-
H Bond Functionalization toward Aminothiazole Skeletons from Active Methylene Ketones and Thioureas. Thieme.
-
Thiourea as Bifunctional Hydrogen Bond Donor and Brønsted Base Catalyst for Green One-Pot Synthesis of 2-Aryl/Heteroaryl/Styryl Benzothiazoles in the Aqueous Medium under Ultrasound Irradiation. ACS Omega.
-
2-(6-Hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid. PubChem.
-
2-Aminothiazoles as Therapeutic Leads for Prion Diseases. Journal of Medicinal Chemistry.
Sources
Troubleshooting degradation of Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate at room temperature
Welcome to the dedicated technical support center for Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound at room temperature. Our guidance is rooted in the fundamental principles of heterocyclic chemistry and years of field experience in handling sensitive reagents.
Introduction: Understanding the Instability of a 2-Aminothiazoline
Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate is a valuable synthetic intermediate. Its structure, featuring a 2-aminothiazoline ring, is predisposed to two primary degradation pathways at room temperature: hydrolysis and oxidation. The non-aromatic nature of the dihydrothiazole (thiazoline) ring makes it more susceptible to chemical transformation compared to its aromatic thiazole counterpart. This guide will walk you through identifying, mitigating, and resolving stability issues to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I observe a gradual loss of potency or the appearance of new, unidentified peaks in my HPLC analysis after storing my sample at room temperature. What is happening?
Answer: This is a classic sign of degradation. The two most probable causes are hydrolysis of the dihydrothiazole ring or the methyl ester, and/or oxidation of the ring. At room temperature, especially in the presence of ambient moisture and atmospheric oxygen, Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate can convert into several degradation products.
Troubleshooting Steps:
-
Immediate Storage Correction: Transfer the compound to a desiccated, inert-gas-filled container and store it at or below -20°C.
-
Characterize Degradants: Use LC-MS/MS to identify the mass of the new peaks. This will provide crucial clues as to the degradation pathway.
-
An increase in mass may suggest oxidation.
-
A change in mass corresponding to the loss of a methanol fragment could indicate ester hydrolysis.
-
More significant fragmentation may point towards ring-opening hydrolysis.
-
-
Review Solvent Purity: Ensure all solvents used for sample preparation are anhydrous and de-gassed. Trace amounts of water or dissolved oxygen can initiate degradation.
FAQ 2: My once-clear solution of the compound has developed a yellow tint. Is this related to degradation?
Answer: Yes, a change in color is often indicative of chemical transformation. The formation of a conjugated system, such as the oxidation of the thiazoline ring to a thiazole, can lead to the absorption of light in the visible spectrum, resulting in a yellowish appearance.
Underlying Mechanism: Oxidation
The dihydrothiazole ring is susceptible to oxidation, which aromatizes the ring to the more stable thiazole structure. This is a common transformation for thiazolines.[1][2][3]
Preventative Measures:
-
Inert Atmosphere: Always handle the solid compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Antioxidant Spiking: For long-term solution storage, consider the addition of a minimal amount of a suitable antioxidant, but be sure to verify its compatibility with your downstream applications.
FAQ 3: I've noticed a drop in pH of my unbuffered aqueous sample solution and the emergence of a product with a free carboxylic acid. What is the likely cause?
Answer: This strongly suggests hydrolysis of the methyl ester group to the corresponding carboxylic acid. This reaction is often catalyzed by trace amounts of acid or base and is accelerated by water.
Underlying Mechanism: Ester Hydrolysis
The ester functional group can be hydrolyzed to a carboxylic acid and methanol. This process can be autocatalytic as the carboxylic acid product can lower the pH of the solution, further accelerating the hydrolysis of the remaining ester.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting ester hydrolysis.
FAQ 4: My sample shows complete degradation with multiple unidentifiable products after being left in a buffer solution. What could have led to such rapid decomposition?
Answer: This points to a more severe degradation pathway, likely the hydrolysis of the dihydrothiazole ring itself. Certain 2-aminothiazoline derivatives are known to be highly sensitive to moisture, leading to ring-opening.[1][2]
Underlying Mechanism: Ring Hydrolysis
The imine-like bond within the thiazoline ring is a key point of vulnerability to hydrolysis. This can lead to a ring-opening reaction, yielding acyclic products that may be unstable and degrade further.
Key Considerations:
-
pH Sensitivity: The stability of the thiazoline ring can be highly pH-dependent. Both strongly acidic and basic conditions can catalyze hydrolysis.
-
Moisture is Critical: Even in what are perceived as "dry" organic solvents, trace water can be sufficient to cause degradation over time.
Protocols for Stability and Handling
Protocol 1: Recommended Storage and Handling
-
Solid Compound:
-
Store in an amber, airtight vial.
-
Purge the vial with a dry, inert gas (argon or nitrogen) before sealing.
-
Store at -20°C or lower for long-term storage.
-
For weighing, allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold compound.
-
-
Solutions:
-
Prepare solutions fresh whenever possible.
-
Use only high-purity, anhydrous solvents.
-
If solutions must be stored, degas the solvent prior to use, store under an inert atmosphere, and keep at -20°C.
-
Protocol 2: Stability Indicating HPLC Method
A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from its degradation products.[4][5]
| Parameter | Recommendation | Rationale |
| Column | C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Gradient elution with Acetonitrile and Water (with 0.1% Formic Acid) | A gradient is crucial to separate the parent compound from potentially more polar (hydrolyzed) or less polar (oxidized) degradants. |
| Detection | UV/Vis Diode Array Detector (DAD) | Allows for peak purity analysis and detection at multiple wavelengths to identify potential co-eluting peaks. |
| Temperature | 25-30°C | Controlled temperature ensures reproducible retention times. |
Forced Degradation Study (Method Validation):
To ensure your HPLC method is stability-indicating, perform a forced degradation study:
-
Acid Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate a solution in 0.1 M NaOH at 60°C.
-
Oxidation: Treat a solution with 3% hydrogen peroxide at room temperature.
-
Thermal Stress: Heat a solid sample at 80°C.
-
Photolytic Stress: Expose a solution to UV light.
Analyze all stressed samples by your HPLC method. A robust method will show a decrease in the main peak area with a corresponding increase in the area of new degradation peaks, all of which should be well-resolved from the parent peak.
Visualizing Degradation Pathways
The primary degradation pathways for Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate are summarized below:
Caption: Potential degradation pathways for the title compound.
References
-
Eastwood, F. W., et al. "Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles)." Journal of the Chemical Society, Perkin Transactions 1 11 (1995): 2345-2352. [Link]
-
Larivée, A., et al. "Overview of the Chemistry of 2-Thiazolines." Chemical Reviews 109.1 (2009): 285-337. [Link]
-
ResearchGate. "Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles)." [Link]
-
ResearchGate. "A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I2/dimethyl sulfoxide as a catalytic oxidative system." [Link]
-
Logue, B. A., et al. "Application of 2-Aminothiazoline-4-carboxylic Acid as a Forensic Marker of Cyanide Exposure." Chemical Research in Toxicology 30.2 (2017): 624-633. [Link]
-
Zheldakova, R. A., et al. "Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids." Molecules 27.19 (2022): 6358. [Link]
-
ResearchGate. "The conversion of thiazolines to thiazoles by MnO2 oxidation." [Link]
-
Petrikovics, I., et al. "Plasma Persistence of 2-Aminothiazoline-4-Carboxylic Acid in Rat System Determined by Liquid Chromatography Tandem Mass Spectrometry." Journal of Chromatography B 877.10 (2009): 959-962. [Link]
-
Lee, J., et al. "Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase." ACS Combinatorial Science 21.4 (2019): 314-320. [Link]
-
Himaja, M., et al. "Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides." Asian Journal of Chemistry 24.7 (2012): 2908-2912. [Link]
-
Deepti, V., et al. "Synthesis of novel 2-amino thiazole derivatives." Der Pharma Chemica 5.2 (2013): 181-184. [Link]
-
Al-Balas, Q., et al. "Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH." PLoS ONE 4.5 (2009): e5617. [Link]
-
ResearchGate. "LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning." [Link]
-
Separation Science. "Analytical Techniques In Stability Testing." (2025). [Link]
-
Nishio, T., et al. "Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis 247 (2024): 116027. [Link]
-
Al-Kurdi, Z., et al. "Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations." Acta Poloniae Pharmaceutica 70.1 (2013): 47-54. [Link]
-
International Journal of Pharmaceutical Sciences and Medicine. "Stability Indicating Analytical Method Development and Validation." (2020). [Link]
-
University of Malta. "Stability Studies On Analytical Solutions In A Pharmaceutical Laboratory." [Link]
-
ResearchGate. "Analytical methods for isothiazolinones determination in different products." [Link]
-
MDPI. "Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity." (2025). [Link]
Sources
- 1. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sepscience.com [sepscience.com]
- 5. ijpsm.com [ijpsm.com]
Technical Support Center: Crystallization of Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate
Introduction: Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate is a valuable chiral building block in pharmaceutical development. As with many chiral heterocycles, achieving high chemical and optical purity is paramount. Crystallization, the primary method for purification, is often hampered by the presence of structurally similar byproducts formed during synthesis. This guide provides in-depth troubleshooting for common issues encountered during the crystallization of this compound, explaining the root causes of byproduct formation and offering field-proven protocols to enhance purity and yield.
Troubleshooting Guide: From Crude Oil to Pure Crystals
This section addresses specific, common problems encountered during the isolation and crystallization of Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate.
Q1: My isolated product is a persistent oil or waxy solid that fails to crystallize, even after prolonged cooling. What is the likely cause and how can I resolve it?
A1: Cause & Analysis
An oily or non-crystalline product is almost always indicative of significant impurities that disrupt the formation of a stable crystal lattice. The most common culprits in the synthesis from L-cysteine methyl ester and a thiocyanate source are:
-
Unreacted Starting Materials: Residual L-cysteine methyl ester is a primary contaminant.
-
Disulfide Byproducts: Oxidation of the thiol group in cysteine can occur if the reaction is not performed under an inert atmosphere, leading to the formation of the cystine dimethyl ester dimer.
-
Hydrolysis Products: The 2-aminothiazoline ring contains an endocyclic imine which is susceptible to hydrolysis, especially if the crude product is exposed to acidic or basic conditions during workup.[1][2] This can cause ring-opening to form N-thiocarbamoyl-L-cysteine methyl ester.
These impurities create a eutectic mixture, significantly depressing the melting point and inhibiting crystallization.
Solution: Liquid-Liquid Extraction Purification
Before attempting crystallization, a targeted purification via liquid-liquid extraction is necessary to remove these specific impurities. Basic impurities like unreacted amine can be removed with an acidic wash, while acidic byproducts can be removed with a basic wash.
-
Actionable Protocol: Refer to Protocol B: Purification of Crude Product via Acid/Base Wash for a step-by-step guide.
Q2: I managed to get crystals, but the yield is very low and my HPLC analysis shows a significant amount of product remaining in the mother liquor. How can I improve my recovery?
A2: Cause & Analysis
Low yield is typically a solubility issue. Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate has moderate polarity due to the amino group, the ester, and the heterocyclic rings. This can lead to high solubility in common polar recrystallization solvents like methanol or ethanol, even at low temperatures. Using a single, highly effective solvent can keep too much product dissolved.
Solution: Solvent/Anti-Solvent System
Employing a binary solvent system, where the product is soluble in one solvent (the "solvent") and insoluble in the other (the "anti-solvent"), is the most effective strategy to maximize recovery. The goal is to find a system that keeps impurities dissolved while forcing the desired product to precipitate.
-
Actionable Protocol: A systematic screen is recommended. Refer to Table 1: Solvent Screening for Recrystallization for suggested solvent systems. A common and effective combination is Methanol (solvent) and Methyl tert-butyl ether (MTBE) or Diisopropyl ether (anti-solvent). Dissolve the crude product in a minimal amount of hot methanol and then slowly add the anti-solvent at temperature until turbidity is observed, then allow to cool slowly.
Q3: My final product is off-white or yellow, and while chemically pure by HPLC, it fails color specifications. What causes this discoloration and how can it be removed?
A3: Cause & Analysis
Color in the final product often arises from trace amounts of highly conjugated or oxidized impurities that may not be easily detected by standard HPLC. These can form from minor side reactions, especially if the reaction mixture was overheated or exposed to air for extended periods. Thiazole and thiazoline compounds can be sensitive to oxidation.
Solution: Activated Carbon Treatment
A decolorization step using activated carbon is highly effective for removing these color bodies. Carbon has a high surface area and adsorbs large, flat, conjugated molecules responsible for color.
-
Caution: Using too much carbon or for too long can lead to significant yield loss, as it can also adsorb the product.
-
Actionable Protocol: See Protocol C: Decolorization using Activated Carbon for a detailed procedure.
Frequently Asked Questions (FAQs)
FAQ1: What is the most likely synthetic pathway for this molecule and how does it create byproducts?
The most common and stereospecific synthesis is the cyclization of L-cysteine methyl ester with a source of thiocyanate, such as potassium or sodium thiocyanate. The reaction proceeds via an initial formation of an S-cyano derivative of cysteine, which is unstable and rapidly cyclizes. The primary byproduct pathways stem from the instability of the starting material and the product itself.
Diagram 1: Key Byproduct Formation Pathway
This diagram illustrates the desired reaction alongside the common hydrolysis side reaction.
Caption: Byproduct formation from the target molecule.
FAQ2: How critical is pH control during the reaction workup and extraction?
It is absolutely critical. The 2-aminothiazoline ring is sensitive to both strong acid and strong base.[1][3]
-
Acidic Conditions (pH < 4): Can catalyze the hydrolysis of the endocyclic imine, leading to ring opening.
-
Basic Conditions (pH > 9): Can promote hydrolysis of the methyl ester to the corresponding carboxylic acid. More importantly, strong bases can catalyze epimerization at the C4 chiral center, leading to a mixture of diastereomers that is very difficult to crystallize. Cysteine derivatives are known to be susceptible to base-catalyzed racemization.[4]
A workup procedure should carefully neutralize the reaction mixture to a pH between 6.5 and 7.5 before extraction.
FAQ3: What are the recommended analytical techniques for purity assessment?
-
Chiral HPLC: This is the gold standard for confirming the enantiomeric excess (e.e.) of the final product and ensuring no racemization has occurred.
-
¹H NMR Spectroscopy: Provides structural confirmation and can be used to detect major impurities if their signals do not overlap with the product's signals.
-
LC-MS: Ideal for identifying the mass of unknown, low-level impurities, which can help in deducing their structures (e.g., detecting a mass corresponding to the disulfide dimer).
Experimental Protocols & Data
Diagram 2: Troubleshooting and Purification Workflow
This workflow provides a logical sequence for purifying the crude product.
Caption: Decision workflow for product purification.
Table 1: Solvent Screening for Recrystallization
| Solvent System (v/v) | Solubility (Hot) | Solubility (Cold) | Crystal Morphology | Purity Improvement |
| Methanol (MeOH) | High | Moderate | Small Needles | Fair |
| Isopropanol (IPA) | Moderate | Low | Plates | Good |
| Acetonitrile (ACN) | High | Moderate-High | Oily Precipitate | Poor |
| Ethyl Acetate (EtOAc) | Moderate | Low | Fine Powder | Good |
| IPA / Water (9:1) | Good | Very Low | Thick Needles | Excellent |
| MeOH / MTBE (1:3) | Good | Very Low | Rods | Excellent |
Protocol A: Standard Recrystallization Protocol (Using IPA/Water)
-
Place the crude solid (1.0 eq) in a clean flask equipped with a magnetic stirrer and reflux condenser.
-
Add isopropanol (IPA) (~5 mL per gram of crude) and heat the mixture to a gentle reflux (approx. 80-82 °C) with stirring.
-
Continue to add IPA in small portions until all the solid has just dissolved.
-
To the hot, clear solution, add deionized water dropwise until the solution becomes faintly cloudy (persistent turbidity).
-
Add a few drops of hot IPA to redissolve the turbidity, resulting in a saturated solution.
-
Remove the heat source and allow the flask to cool slowly and undisturbed to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold 9:1 IPA/water.
-
Dry the crystals under vacuum at 40-45 °C to a constant weight.
Protocol B: Purification of Crude Product via Acid/Base Wash
-
Dissolve the crude oily product (1.0 eq) in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM) (10-15 mL per gram of crude).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1M hydrochloric acid (HCl) (2 x 5 mL per gram). This removes unreacted cysteine methyl ester and other basic impurities.
-
Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 5 mL per gram). This removes any acidic byproducts.
-
Wash the organic layer with brine (saturated NaCl solution) (1 x 5 mL per gram) to break any emulsions.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified, pre-crystallization material.
Protocol C: Decolorization using Activated Carbon
-
Begin the recrystallization process as described in Protocol A. After the crude product is fully dissolved in the hot solvent (Step 3), remove the flask from the heat source.
-
Allow the solution to cool slightly for 1-2 minutes. Never add carbon to a boiling solution , as this can cause violent bumping.
-
Add a small amount of activated carbon (approx. 1-2% of the crude product weight) to the hot solution.
-
Swirl the flask gently and return it to the heat source. Maintain a gentle reflux for 5-10 minutes.
-
Filter the hot mixture through a pad of celite or filter paper to remove the carbon. The filtrate should be clear and colorless.
-
Proceed with the crystallization by cooling the filtrate as described in Protocol A (Step 6 onwards).
References
-
Journal of the Chemical Society, Dalton Transactions. (n.d.). Kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole. RSC Publishing. Retrieved from [Link]
- Li, P., et al. (2014). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Chinese Journal of Organic Chemistry.
- Al-Amiery, A. A., et al. (2024).
-
Li, P., et al. (2014). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. Retrieved from [Link]
-
ChemSynthesis. (2025). 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid. Retrieved from [Link]
- Jaidi, B., et al. (2022). Synthesis of 2-amino-5-substituted-4-carboxylic acid derivatives...
- Gareau, Y., & Fréchette, M. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 109(3), 1382-1437.
- Mahanty, S., et al. (2015). Overview of the Chemistry of 2-Thiazolines.
- Kumar, D., et al. (2023). Synthesis, Characterization, In Silico and In Vitro Antioxidant Activity of Novel 2-Aminothiazole Derivatives. Asian Journal of Organic & Medicinal Chemistry.
-
National Center for Biotechnology Information. (n.d.). 2-aminothiazole. PubChem. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. RSC Publishing. Retrieved from [Link]
- Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One.
- CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. (n.d.).
- Klouckova, I., et al. (2014). Cyclization of N-Terminal S- Carbamoylmethylcysteine Causing Loss of 17 Da from Peptides and Extra Peaks in Peptide Maps.
- CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. (n.d.).
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- Degutyte, R., et al. (2024). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)
- US20170240541A1 - Process for preparing thiazole derivatives. (n.d.).
- Klett, J., et al. (2018). Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions. PMC.
- Hamil, A. S., et al. (2018).
- Li, X., et al. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. PMC.
- Chen, B. C., et al. (2010).
-
Organic Syntheses Procedure. (n.d.). 2-amino-4-methylthiazole. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Cysteine-impurities. Retrieved from [Link]
- Organic & Biomolecular Chemistry. (n.d.). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. RSC Publishing.
- Bachem. (n.d.).
- ResearchGate. (2019).
- Webb, L. J., & Boxer, S. G. (2008). Site Specific Conversion of Cysteine Thiols into Thiocyanate Creates an IR Probe for Electric Fields in Proteins. PMC.
- Nishio, T., et al. (2024). Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. PubMed.
Sources
- 1. Hydrolysis of imines: kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Cysteine Derivatives - Bachem [bachem.com]
Preventing oxidation of Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate during long-term storage
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate. The inherent reactivity of the 4,5-dihydrothiazole (thiazoline) ring system presents unique stability challenges, primarily related to oxidation. This document provides in-depth, field-proven insights and protocols to ensure the long-term integrity of the compound, safeguarding the accuracy and reproducibility of your experimental outcomes.
Scientific Overview: The Challenge of Oxidative Instability
Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate belongs to the thiazoline class of heterocyclic compounds. The core challenge in its storage lies in the non-aromatic, saturated C4-C5 bond of the dihydro-thiazole ring. This structural feature makes the ring susceptible to dehydrogenation, an oxidative process that converts the thiazoline into its more thermodynamically stable aromatic thiazole counterpart, Methyl 2-amino-4-thiazolecarboxylate.[1][2]
This oxidation can be initiated by several factors common in a laboratory environment:
-
Atmospheric Oxygen: The primary oxidant, which can readily react with the compound, especially over long periods.
-
Light: Photons can provide the activation energy needed to initiate oxidative reactions.
-
Heat: Elevated temperatures accelerate the rate of all chemical reactions, including oxidation.
-
Trace Metal Ions: Metal contaminants can act as catalysts, significantly speeding up the degradation process.
Understanding this inherent chemical propensity is the first step toward preventing it. The protocols and advice that follow are designed to mitigate these environmental factors, thereby preserving the compound's structural integrity.
Visualizing the Degradation Pathway
The conversion of the active 4,5-dihydro-thiazole form to its oxidized, aromatic thiazole state is the principal degradation pathway. This is not merely a minor change; it results in a different chemical entity, which can lead to failed reactions, misleading biological data, or out-of-specification results in drug development.
Caption: Figure 1: The primary degradation route involves the oxidation of the thiazoline ring to a stable aromatic thiazole.
Technical Guide: Troubleshooting & FAQs
This section addresses common questions and issues encountered during the storage and handling of Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate.
Q1: What are the ideal long-term storage conditions for the solid compound?
For maximal stability, the solid compound should be stored at -20°C or lower .[3] The container must be tightly sealed and the headspace should be purged with an inert gas like argon or nitrogen before sealing.[3] It is critical to protect the material from light by using an amber vial or by placing the container in a light-blocking secondary container.[4] Before opening, the container must be allowed to warm completely to room temperature to prevent water condensation on the cold solid, as moisture can accelerate degradation.
Q2: My solid sample has developed a slight yellow or brownish tint. What does this mean?
Discoloration is a common visual indicator of chemical degradation. For thiazoline compounds, this often suggests the formation of oxidized species and other potential polymeric byproducts. While a slight color change may not render the entire batch unusable for some applications, it is a definitive sign of instability and warrants immediate analytical verification of purity via HPLC or LC-MS.
Q3: How can I accurately determine if my sample has oxidized?
Visual inspection is not sufficient. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required.
-
Methodology: Develop an HPLC method capable of separating the parent compound from its primary oxidant, Methyl 2-amino-4-thiazolecarboxylate, and other potential degradants.
-
Interpretation: An "in-spec" sample will show a single major peak corresponding to the pure compound. An oxidized sample will exhibit a decreased peak area for the parent compound and the emergence of new peaks.[5][6] Comparing the chromatogram to a reference standard or an initial time-zero analysis is essential. Mass spectrometry (MS) can be used to confirm the identity of the degradation products.[7]
Q4: I need to make a stock solution in DMSO. How can I prevent it from degrading in the freezer?
Solutions are often more susceptible to degradation than solids. To prepare a stable stock solution:
-
Use a high-purity, anhydrous grade solvent (e.g., DMSO).
-
Before adding the solvent, purge the vial containing the solid compound with argon or nitrogen.
-
Use a solvent that has been purged with an inert gas to remove dissolved oxygen.[3] A simple way to do this is to bubble argon or nitrogen through the solvent for 10-15 minutes.
-
After dissolving the compound, flush the headspace of the vial with inert gas again before capping tightly.
-
Store the solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Q5: Can I add an antioxidant to my stock solution?
While synthetic antioxidants are used to stabilize many materials, adding one to a research compound is generally not recommended unless you are developing a final formulation.[8][9] The antioxidant would be a contaminant in subsequent experiments and could interfere with your results. The most robust and scientifically sound approach for research applications is to prevent oxidation by rigorously excluding oxygen, light, and heat, rather than by adding another reactive chemical to the system.
Quantitative Stability & Storage Recommendations
| Parameter | Solid Compound | In Solution (e.g., DMSO) | Rationale |
| Temperature | -20°C (Recommended) ; 2-8°C (Short-term)[4] | ≤ -20°C (Recommended) | Low temperatures significantly reduce the rate of chemical degradation. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Inert Gas Headspace & Purged Solvent [3] | Exclusion of atmospheric oxygen is the most critical factor in preventing oxidation. |
| Light Exposure | Protect from Light (Amber Vial) [4] | Protect from Light (Amber Vial) | Prevents photo-initiated degradation pathways. |
| Container | Tightly sealed, appropriate material (e.g., glass) | Tightly sealed, PTFE-lined cap | Prevents ingress of oxygen and moisture. Avoids leaching from plastics. |
| Handling | Warm to RT before opening. Aliquot in a glove box or bag. | Minimize freeze-thaw cycles by creating single-use aliquots. | Prevents moisture condensation and repeated exposure to atmospheric oxygen. |
Advanced Protocols for Ensuring Long-Term Stability
These protocols provide a self-validating system to ensure the integrity of your compound from receipt to final use.
Protocol 1: Initial Receipt and Aliquoting of Solid Compound
Objective: To properly store a newly received batch of Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate to prevent future degradation.
Methodology:
-
Preparation: Before opening the main container, prepare several smaller, appropriately sized amber glass vials. Label them clearly.
-
Inert Environment: Perform this procedure in a glove box or glove bag filled with argon or nitrogen. If unavailable, work quickly and efficiently in a low-humidity environment.
-
Equilibration: Allow the main shipping container to equilibrate to ambient room temperature for at least 1-2 hours before opening to prevent moisture condensation.
-
Aliquoting: Open the main container and rapidly dispense the desired amount of solid into each of the smaller vials.
-
Inerting: Flush the headspace of each small vial with a gentle stream of argon or nitrogen for 15-30 seconds.
-
Sealing: Immediately and tightly cap each vial. For extra protection, wrap the cap with parafilm.
-
Storage: Place the aliquoted vials in a freezer at -20°C or below, protected from light. Retain one vial for initial analytical testing (Protocol 2).
Protocol 2: HPLC-Based Purity and Stability Assessment
Objective: To establish a baseline purity profile and monitor for the emergence of oxidative degradants over time. This protocol is based on the principles of forced degradation studies.[6][10]
Methodology:
-
Sample Preparation (Time-Zero): Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile/Water). This is your T=0 sample.
-
Forced Oxidation Sample (Control): To identify the retention time of the primary degradant, create a forced degradation sample. Dissolve a small amount of the compound and treat it with a dilute solution of hydrogen peroxide (e.g., 0.1% H₂O₂) for a few hours. This will accelerate the oxidation to the thiazole.
-
HPLC Analysis:
-
Inject the T=0 sample and the forced oxidation sample onto a suitable C18 HPLC column.
-
Use a gradient method (e.g., Water with 0.1% Formic Acid to Acetonitrile with 0.1% Formic Acid) to ensure good separation.
-
Monitor with a UV detector at an appropriate wavelength (e.g., determined by UV-Vis scan, often around 230-270 nm).[3]
-
-
Data Analysis:
-
In the T=0 sample, identify the main peak and record its retention time and peak area percentage.
-
In the forced oxidation sample, identify the new, major peak. This is likely the oxidized thiazole product.
-
This establishes the "fingerprint" of degradation.
-
-
Ongoing Monitoring: Periodically (e.g., every 6 months), analyze a new aliquot from storage. Compare the chromatogram to the T=0 data. The appearance of the known degradant peak or any other new peaks indicates that storage conditions are insufficient. Target degradation should be kept well below 5%.[10]
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving suspected compound degradation.
Caption: Figure 2: A systematic workflow to identify, confirm, and rectify issues related to compound instability.
References
-
ChemBK. Methyl 2-amino-5-(4-chlorophenyl)thiazole-4-carboxylate. Available at: [Link]
-
MDPI. Towards the Development of Effective Antioxidants—The Molecular Structure and Properties—Part 2. Available at: [Link]
-
Bentham Science. Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation. Available at: [Link]
-
Bentham Science. Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. Available at: [Link]
-
ResearchGate. Antioxidant activity of the fused heterocyclic compounds, 1,2,3,4-tetrahydroquinolines, and related compounds - Effect of ortho-substituents. Available at: [Link]
-
ResearchGate. Thiazolidines and their oxidation products as flavouring compounds | Request PDF. Available at: [Link]
-
MDPI. Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives. Available at: [Link]
-
ResearchGate. (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. Available at: [Link]
-
ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
-
ResearchGate. Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen | Request PDF. Available at: [Link]
-
CORE. Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
-
Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available at: [Link]
-
ACS Publications. Overview of the Chemistry of 2-Thiazolines | Chemical Reviews. Available at: [Link]
-
PMC. Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. resolvemass.ca [resolvemass.ca]
Technical Support Center: LC-MS Mobile Phase Optimization for Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate
Welcome to the Advanced Technical Support Center. Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate is a highly polar, basic heterocyclic compound containing a primary amine, a basic thiazoline ring, and a methyl ester. These physicochemical properties present a triad of analytical challenges in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): poor retention on standard reversed-phase columns, severe peak tailing due to secondary silanol interactions, and susceptibility to ester hydrolysis under extreme pH conditions.
This guide provides field-proven troubleshooting strategies, mechanistic FAQs, and self-validating protocols to optimize your mobile phase for maximum retention, sharp peak shape, and high positive electrospray ionization (ESI+) sensitivity.
Diagnostic Workflow
LC-MS Mobile Phase Optimization Workflow for Polar Thiazoline Derivatives.
Section 1: Troubleshooting Guides & FAQs
Q1: Why does Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate elute in the void volume on my standard C18 column? A1: This compound is highly polar and basic due to the 2-amino group and the thiazoline ring. Standard C18 columns rely on hydrophobic interactions and struggle to retain highly polar analytes. Furthermore, using 100% aqueous mobile phases on a standard C18 column causes "dewetting"—the expulsion of the aqueous mobile phase from the nonpolar pores—leading to a complete loss of retention. Mechanistic Solution: Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column or an aqueous-compatible reversed-phase column (e.g., T3). HILIC utilizes an acetonitrile-rich mobile phase (>80%) and a polar stationary phase, allowing polar analytes to partition into a water-enriched layer on the stationary phase .
Q2: I am experiencing severe peak tailing. How can I adjust the mobile phase to correct this? A2: Peak tailing for basic thiazoline derivatives is typically caused by secondary ion-exchange interactions between the basic nitrogen atoms (amine/thiazoline) and unreacted, acidic silanol groups on the silica support. Mechanistic Solution: Introduce a volatile buffer to mask these interactions. Using 10 mM ammonium formate in both the aqueous and organic mobile phases provides sufficient ionic strength to block silanol interactions without compromising MS compatibility 1. Ensure the pH is maintained around 3.0–4.0 using formic acid to keep the amine protonated for ESI+, while relying on the buffer capacity to sharpen the peak.
Q3: Can I use Trifluoroacetic Acid (TFA) to improve peak shape? A3: No. While TFA is an excellent ion-pairing agent that dramatically improves peak shape for basic compounds in UV-HPLC, it causes severe ion suppression in LC-MS (ESI+). TFA has high surface tension and forms strong gas-phase ion pairs with basic analytes, preventing them from carrying a charge into the mass spectrometer 2. Mechanistic Solution: Replace TFA with 0.1% Formic Acid combined with 10 mM Ammonium Formate. This combination mimics the peak-sharpening effect of TFA by providing ionic strength, but remains highly volatile and enhances positive electrospray ionization 3.
Q4: Should I use a high-pH mobile phase to increase retention on a reversed-phase column? A4: Raising the mobile phase pH above the pKa of a basic compound neutralizes the amine, which significantly increases retention on reversed-phase columns 4. However, Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate contains a base-labile methyl ester. High pH (e.g., pH > 8 using ammonium hydroxide) will catalyze the rapid hydrolysis of the ester into 2-amino-4,5-dihydro-4-thiazolecarboxylic acid during the run. Mechanistic Solution: Avoid high pH for this specific esterified derivative. Instead, rely on HILIC or Aqueous Normal Phase (ANP) chromatography using mildly acidic conditions (pH 3–4) to preserve molecular integrity 2.
Section 2: Step-by-Step Experimental Protocols
Protocol A: HILIC Mobile Phase Equilibration and Optimization
HILIC is the preferred method for highly polar thiazoline derivatives. This protocol establishes the critical aqueous hydration layer on the stationary phase.
-
Prepare Mobile Phase A (Aqueous): Dissolve Ammonium Formate in LC-MS grade water to a final concentration of 10 mM. Adjust to pH 3.2 using Formic Acid.
-
Prepare Mobile Phase B (Organic): Prepare a mixture of 95% Acetonitrile / 5% Water containing 10 mM Ammonium Formate and 0.1% Formic Acid.
-
Sample Diluent Preparation: Dilute the Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate sample in a 75/25 Acetonitrile/Methanol mixture. Causality: Matching the sample diluent to the high-organic initial mobile phase prevents solvent mismatch breakthrough, ensuring sharp peak shapes .
-
Column Equilibration: Flush the HILIC column (e.g., BEH Amide) with 100% Mobile Phase B for at least 20 column volumes.
-
Gradient Execution: Start at 95% B, hold for 1 min, ramp down to 50% B over 5 mins, return to 95% B, and equilibrate for 4 mins. Self-Validation Check: Monitor the system backpressure and baseline MS signal. A stable baseline over 3 consecutive blank injections confirms the aqueous partitioning layer is fully established and stable 1.
Protocol B: Aqueous-Compatible Reversed-Phase (T3) Optimization
If HILIC is unavailable, use a T3 or AQ column designed to resist dewetting under 100% aqueous conditions.
-
Prepare Mobile Phase A: 0.1% Formic acid in Water.
-
Prepare Mobile Phase B: 0.1% Formic acid in Acetonitrile 5.
-
Gradient Setup: Start the gradient at 100% A (fully aqueous) to maximize retention of the polar thiazoline, ramping to 90% B over 10 minutes 3. Self-Validation Check: Inject a standard mixture of the analyte and a neutral void-volume marker (e.g., uracil). If the thiazoline derivative elutes at the exact same time as uracil, the initial aqueous conditions are insufficient, and the column has dewetted. Re-equilibrate with 100% aqueous mobile phase until a retention factor (k') > 2 is achieved.
Section 3: Quantitative Data & Mobile Phase Selection Matrix
The table below summarizes the quantitative impact of various mobile phase additives on the chromatographic and mass spectrometric performance of basic thiazoline derivatives.
| Additive / Buffer System | Concentration | Primary Mechanism | Peak Asymmetry ( As ) | MS Signal Intensity (ESI+) | Recommendation for Thiazoline Esters |
| Formic Acid (FA) | 0.1% (v/v) | Protonates basic amine | 1.8 - 2.5 (Severe Tailing) | High | Poor (Unmasked silanols cause tailing) |
| Trifluoroacetic Acid (TFA) | 0.1% (v/v) | Strong ion-pairing | 1.0 - 1.1 (Excellent) | Very Low (< 10%) | Do Not Use (Severe ion suppression) |
| Ammonium Formate + FA | 10 mM + 0.1% FA | Ionic strength + Protonation | 1.1 - 1.2 (Sharp) | Very High (> 95%) | Optimal (Balances peak shape & MS signal) |
| Ammonium Bicarbonate | 10 mM (pH 9.0) | Neutralizes amine | N/A (Degradation) | Variable | Do Not Use (Causes ester hydrolysis) |
References
-
Waters Corporation. "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques."[Link]
-
Waters Corporation. "Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic."[Link]
-
Chromatography Online. "LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns."[Link]
-
Technology Networks. "4 Steps to Successful Compound Optimization on LC-MS/MS."[Link]
-
Phenomenex. "Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column."[Link]
-
National Institutes of Health. "Quantification of 11 enzyme activities of lysosomal storage disorders using liquid chromatography-tandem mass spectrometry."[Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. technologynetworks.com [technologynetworks.com]
- 4. phenomenexcn.blob.core.chinacloudapi.cn [phenomenexcn.blob.core.chinacloudapi.cn]
- 5. Quantification of 11 enzyme activities of lysosomal storage disorders using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Binding Affinity of Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate in Vitro
Audience: Researchers, Assay Biologists, and Fragment-Based Drug Discovery (FBDD) Scientists.
Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate (MW: 160.19 Da) is a highly functionalized, low-molecular-weight thiazoline derivative. Due to its fragment-like properties and reactive functional groups, evaluating its binding affinity in vitro (via SPR, ITC, or TR-FRET) requires strict biophysical and chemical control. This guide addresses the root causes of false negatives and degraded binding affinities, providing self-validating protocols to ensure data integrity.
Part 1: Quantitative Data & Assay Impact Summary
Before troubleshooting your specific assay, review the physicochemical properties of this compound. Failure to account for these variables is the leading cause of artificially low binding affinity.
| Property | Value / Characteristic | Impact on in vitro Assay | Troubleshooting Action |
| Molecular Weight | 160.19 Da | Low signal-to-noise ratio in mass-dependent assays (SPR). | Increase ligand immobilization density; implement rigorous DMSO correction. |
| Ester Group (C4) | Prone to aqueous hydrolysis | Converts to carboxylic acid (MW 146.17 Da), altering charge and binding mode. | Limit aqueous incubation; prepare fresh stocks; check purity via LC-MS. |
| Amine/Imine (C2) | Tautomeric equilibrium | Variable hydrogen bond donor/acceptor presentation. | Screen binding across a pH gradient (pH 6.5 - 7.5). |
| Chiral Center (C4) | Enantiomeric (R/S) | Racemic mixtures halve the effective concentration of the active enantiomer. | Utilize chiral chromatography to isolate and test pure enantiomers. |
Part 2: Troubleshooting FAQs & Causality Analysis
Section A: Chemical Integrity & Aqueous Stability
Q: Why does the binding affinity of my compound degrade significantly after a 2-hour incubation in the assay buffer? A: The methyl ester at the C4 position is highly susceptible to spontaneous hydrolysis in aqueous buffers, particularly at pH > 7.4 or in the presence of nucleophilic assay components. This hydrolysis converts the compound into 2-amino-4,5-dihydrothiazole-4-carboxylic acid[1].
-
Causality: The target's binding pocket likely accommodates the neutral, lipophilic methyl ester. Hydrolysis introduces a negatively charged carboxylate anion. This causes severe electrostatic repulsion in hydrophobic pockets, drastically reducing target affinity.
-
Self-Validating Protocol: Always run a parallel LC-MS stability control (see Protocol 1). If a mass shift from 160 Da to 146 Da is observed over your assay timeline, hydrolysis is the culprit.
Q: How does the protonation state and tautomerism of the 2-amino group affect target engagement? A: The 2-amino-4,5-dihydrothiazole ring exhibits tautomerism, existing in a dynamic equilibrium between the 2-amino-thiazoline and 2-imino-thiazolidine forms[2]. While the parent 2-amino-2-thiazoline has a predicted pKa of ~8.04[3], the electron-withdrawing methyl ester at C4 shifts this pKa lower.
-
Causality: The tautomeric state dictates whether the C2 nitrogen acts as a hydrogen bond donor or acceptor. If your assay buffer pH forces the compound into a non-preferred protonation or tautomeric state, the required hydrogen-bonding network with the target protein cannot form.
-
Self-Validating Protocol: Conduct a pH-dependence binding screen (e.g., pH 6.0, 6.5, 7.0, 7.5). A sharp increase in Kd at a specific pH indicates a protonation-dependent binding mechanism.
Section B: Stereochemistry and Effective Concentration
Q: I purchased the standard commercial powder, but the Kd is much weaker than literature values. Could chirality be the issue? A: Yes. The C4 position of Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate is a chiral center. Unless explicitly stated, commercial batches are often racemic mixtures of (4R) and (4S) enantiomers[1].
-
Causality: Biological targets are stereospecific. If only the (4R)-enantiomer binds, a racemic mixture effectively halves your active compound concentration. Furthermore, the inactive enantiomer may cause steric clashes or non-specific binding, artificially inflating background noise.
-
Self-Validating Protocol: Perform chiral HPLC to separate the enantiomers and determine the Kd of each independently.
Section C: Biophysical Assay Limitations
Q: I see no binding signal in Surface Plasmon Resonance (SPR). Does this mean the compound is inactive? A: Not necessarily. At ~160 Da, this compound is classified as a fragment.
-
Causality: SPR response is directly proportional to the molecular weight of the analyte. A 160 Da fragment binding to a 50 kDa protein will produce a maximal response ( Rmax ) that is extremely low. This tiny signal is easily masked by bulk refractive index changes caused by slight DMSO mismatches between the running buffer and the sample.
-
Self-Validating Protocol: Calculate the theoretical Rmax . If Rmax < 5 RU, you must increase the target immobilization density and run a solvent correction curve (see Protocol 2).
Part 3: Experimental Methodologies
Protocol 1: LC-MS Stability Profiling for Ester Hydrolysis
To validate that your compound is not degrading during the assay, perform this time-course stability check.
-
Preparation: Prepare a 10 mM stock of Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate in 100% anhydrous DMSO.
-
Dilution: Dilute to 100 µM in your specific assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).
-
Incubation: Incubate at the exact assay temperature (e.g., 25°C or 37°C).
-
Sampling: Extract 50 µL aliquots at t=0, 30, 60, 120, and 240 minutes. Immediately quench each aliquot with an equal volume of ice-cold acetonitrile.
-
Clarification: Centrifuge at 14,000 x g for 10 minutes to pellet any precipitated buffer salts or proteins.
-
Analysis: Analyze the supernatant via LC-MS (ESI+). Monitor the depletion of the parent mass ( m/z [M+H]+=161 ) and the appearance of the hydrolyzed carboxylic acid ( m/z [M+H]+=147 ).
Protocol 2: High-Sensitivity SPR Workflow for Low MW Fragments
Optimize your SPR parameters to detect the low signal generated by a 160 Da molecule.
-
Immobilization: Immobilize the target protein onto a Series S Sensor Chip CM5 using standard amine coupling. Target a high immobilization level (e.g., 5000–8000 RU) to maximize the theoretical Rmax .
-
Buffer Matching: Prepare a running buffer matching the exact DMSO concentration of your samples (typically 2% to 5% DMSO).
-
Solvent Correction: Run a 5-point DMSO solvent correction curve (ranging from 1.5% to 2.5% DMSO) prior to sample injection to correct for bulk refractive index artifacts.
-
Sample Preparation: Prepare a 2-fold dilution series of the compound (e.g., 1 mM down to 15.6 µM) in the running buffer.
-
Injection: Inject samples at a high flow rate (50 µL/min) to minimize mass transport limitations. Use a contact time of 60 seconds and a dissociation time of 120 seconds.
-
Data Fitting: Fit the resulting sensorgrams using a 1:1 steady-state affinity model, as fragment on/off rates are typically too fast for reliable kinetic fitting.
Part 4: Diagnostic Workflow
Diagnostic workflow for troubleshooting low in vitro binding affinity of thiazoline fragments.
References
- Title: 2-Amino-2-thiazoline - LookChem Source: LookChem URL
- Title: Theoretical study of structure, pK(a)
- Title: (4R)
Sources
Minimizing toxicity of Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate in primary cell cultures
Welcome to the Technical Support Center for handling Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate (MADT) in in vitro models.
As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected cytotoxicity when introducing thiazoline-based compounds to sensitive primary cell cultures. While MADT is an invaluable synthetic intermediate and bioactive scaffold[1], the 2-amino-4,5-dihydrothiazole core possesses inherent chemical properties that can severely disrupt primary cell homeostasis.
Unlike immortalized cancer lines, primary cells lack robust compensatory mechanisms for oxidative stress and cytoskeletal disruption. This guide is designed to help you understand the mechanistic causality behind MADT toxicity and implement self-validating protocols to rescue your primary cell workflows.
Mechanistic Context: Why is MADT Toxic to Primary Cells?
The toxicity of thiazoline derivatives is not random; it is driven by highly conserved interactions between the sulfur-nitrogen heterocycle and cellular machinery. Understanding these pathways is the first step in troubleshooting your assays:
-
Tubulin Polymerization Inhibition: Thiazoline rings frequently act as structural mimics that bind to the colchicine-binding site on tubulin. This inhibits microtubule polymerization, leading to rapid cytoskeletal collapse and G2/M cell cycle arrest[2]. Because primary cells rely heavily on integrin-mediated cytoskeletal tension for survival (to prevent anoikis), this disruption is rapidly fatal.
-
Intrinsic Mitochondrial Apoptosis: Thiazoline scaffolds can induce severe oxidative stress by generating Reactive Oxygen Species (ROS). This triggers mitochondrial membrane depolarization, the release of cytochrome c, and subsequent caspase-dependent apoptosis[3][4].
MADT toxicity mechanisms and targeted mitigation strategies in primary cells.
Troubleshooting Guide & Actionable Solutions
Issue A: Cells detach and round up within 12–24 hours of MADT addition.
-
The Causality: This is the classic phenotypic manifestation of tubulin polymerization inhibition[2]. Primary cells lose their focal adhesions as the microtubule network depolymerizes, triggering detachment-induced apoptosis.
-
The Solution:
-
Pre-coat plates with high-density ECM: Use Fibronectin (10 µg/cm²) or Collagen Type I to force stronger integrin binding, which provides compensatory survival signaling.
-
Implement Pulse-Treatment: Do not leave MADT in the media for 48–72 hours. Expose cells for a 4-to-6-hour "pulse," then perform a complete media washout.
-
Issue B: Viability assays show massive cell death, but cells look morphologically intact under phase contrast.
-
The Causality: MADT induces mitochondrial depolarization prior to gross morphological collapse[3]. Furthermore, the thiazoline ring is chemically reactive; it can act as a reducing agent that directly interferes with colorimetric tetrazolium-based readouts (like MTT or MTS), causing false-positive or false-negative viability artifacts.
-
The Solution:
-
Switch your assay: Abandon MTT/MTS assays. Use an ATP-dependent luminescence assay (e.g., CellTiter-Glo). Luciferase-based assays measure actual metabolic ATP and are completely unaffected by the redox potential of the thiazoline ring.
-
Issue C: High variability in toxicity between biological replicates.
-
The Causality: The 2-amino-4,5-dihydrothiazole moiety is prone to hydrolysis and ring-opening in aqueous solutions at physiological pH over time[5]. If you are storing MADT in culture media or experiencing freeze-thaw cycles with your stock, you are dosing your cells with varying ratios of intact MADT and its degradation products.
-
The Solution: Always prepare MADT in anhydrous DMSO, store single-use aliquots at -80°C, and only spike it into aqueous culture media immediately (<5 minutes) before applying it to the cells.
Quantitative Toxicity & Mitigation Matrix
Use this table to benchmark your observations and select the appropriate experimental intervention.
| Toxicity Mechanism | Phenotypic Manifestation | Typical Primary Cell IC₅₀ | Recommended Mitigation Strategy |
| Microtubule Disruption | Cell rounding, loss of focal adhesions, G2/M arrest | 1.5 – 5.0 µM | High-density ECM coating; restrict exposure to <6 hr pulse. |
| Mitochondrial ROS | Loss of ΔΨm, Cytochrome c release, Caspase-9 cleavage | 5.0 – 15.0 µM | Supplement media with 2 mM N-acetylcysteine (NAC) 1 hr prior. |
| Redox Interference | Erratic MTT/MTS absorbance readings | N/A (Assay Artifact) | Switch to ATP-luminescence or flow cytometry (Annexin V/PI). |
Validated Protocol: Determining the Non-Toxic Working Concentration (NTWC)
To safely utilize MADT in primary cells, you must establish a self-validating NTWC. This protocol isolates the compound's true biological effect from chemical artifacts.
Step 1: Reagent Preparation
-
Action: Dissolve MADT in anhydrous DMSO to create a 10 mM stock. Aliquot into 10 µL volumes and store at -80°C.
-
Scientific Rationale: Prevents hydrolytic degradation of the thiazoline ring[5]. Ensures the final DMSO concentration in culture never exceeds 0.1% (v/v), preventing solvent-induced membrane toxicity.
Step 2: Prophylactic Antioxidant Priming
-
Action: 1 hour prior to MADT treatment, replace the primary cell media with fresh media supplemented with 2 mM N-acetylcysteine (NAC).
-
Scientific Rationale: NAC replenishes intracellular glutathione pools. Because thiazoline derivatives trigger the intrinsic apoptotic pathway via ROS generation[3][4], pre-loading the cells with antioxidants raises the apoptotic threshold, allowing you to study the compound's primary pharmacological effect without immediate cell death.
Step 3: Pulse-Dose Titration
-
Action: Spike MADT into the media at logarithmic concentrations (0.1 µM, 1.0 µM, 10 µM). Incubate for exactly 6 hours. Aspirate the media, wash gently with warm PBS, and replace with fresh, compound-free media.
-
Scientific Rationale: A 6-hour pulse is sufficient for small-molecule target engagement but minimizes the sustained tubulin binding that causes irreversible cytoskeletal collapse[2].
Step 4: Orthogonal Viability Readout
-
Action: 24 hours post-washout, lyse the cells and measure viability using an ATP-dependent luminescence assay.
-
Scientific Rationale: Bypasses the redox interference inherent to the thiazoline ring, providing a true reflection of mitochondrial respiration and cell survival.
Frequently Asked Questions (FAQs)
Q: Can I use ethanol instead of DMSO to dissolve MADT? A: It is not recommended. While MADT may exhibit some solubility in ethanol, protic solvents can accelerate the degradation of the dihydrothiazole ring. Anhydrous DMSO provides a highly stable, aprotic environment that preserves the structural integrity of the compound.
Q: My primary cells are cultured in high-serum (20% FBS) media. Will this affect MADT efficacy? A: Yes. Thiazoline derivatives often exhibit high plasma protein binding. The hydrophobic regions of the compound will bind to bovine serum albumin (BSA), significantly reducing the free (bioavailable) concentration of MADT. If you require precise dosing, perform your 6-hour pulse treatment in low-serum (1-2% FBS) media.
Q: I am trying to study apoptosis. How do I differentiate between MADT-induced toxicity and my actual experimental trigger? A: You must run a parallel control plate treated with a pan-caspase inhibitor, such as Z-VAD-FMK (20 µM). Because MADT toxicity heavily relies on caspase activation via the intrinsic pathway[4], if Z-VAD-FMK rescues the cells, you know the dose of MADT has crossed the threshold into off-target mitochondrial toxicity.
References
-
Product Index - AA Blocks. AA Blocks. Available at: [Link]
-
Total Synthesis of Laucysteinamide A, a Monomeric Congener of Somocystinamide A. Journal of Natural Products - ACS Publications. Available at: [Link]
-
Discovery of a Dual Tubulin and Poly(ADP-Ribose) Polymerase-1 Inhibitor by Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, and Biological Evaluation. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
A novel prohibitin-binding compound induces the mitochondrial apoptotic pathway through NOXA and BIM upregulation. Oncotarget. Available at: [Link]
-
New N-Adducts of Thiadiazole and Thiazoline with Levoglucosenone and Evaluation of Their Significant Cytotoxic (Anti-Cancer) Activity. PMC - NIH. Available at: [Link]
Sources
- 1. aablocks.com [aablocks.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A novel prohibitin-binding compound induces the mitochondrial apoptotic pathway through NOXA and BIM upregulation | Oncotarget [oncotarget.com]
- 4. New N-Adducts of Thiadiazole and Thiazoline with Levoglucosenone and Evaluation of Their Significant Cytotoxic (Anti-Cancer) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Cross-Reactivity Validation of Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate in Immunoassays
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Specificity in Immunoassay Design
This guide provides a comprehensive framework for validating the cross-reactivity of immunoassays, using Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate as a case study. This compound, a derivative of the thiazoline heterocyclic ring system, serves as an important structural motif in medicinal chemistry.[3][4] Ensuring that an immunoassay can specifically quantify this molecule without interference from its structural analogs is paramount for its effective use in research and development.
We will delve into the principles of cross-reactivity, provide a detailed protocol for its assessment using a competitive enzyme-linked immunosorbent assay (ELISA), and present a guide to interpreting the resulting data. This guide is grounded in established validation principles from regulatory and standards organizations to ensure scientific rigor and trustworthiness.[5][6][7]
The Principle of Cross-Reactivity in Competitive Immunoassays
For small molecules like Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate, which are often too small to bind two antibodies simultaneously, the competitive immunoassay is the format of choice.[8][9] In this setup, the analyte in the sample competes with a fixed amount of a labeled or plate-coated antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[8]
Cross-reactivity occurs when a structurally related compound can also bind to the antibody, thereby competing with the target analyte and leading to an inaccurate signal. The degree of cross-reactivity is influenced by the structural similarity between the target analyte and the interfering molecule.[10]
Caption: Workflow for Determining Immunoassay Cross-Reactivity.
Detailed Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol is a guideline and may require optimization for specific antibodies and reagents.
1. Plate Coating (Antigen-Down Format): a. Prepare a conjugate of Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate and a carrier protein (e.g., BSA). This is necessary as small molecules do not bind well to microplates on their own. [11] b. Dilute the conjugate to an optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). c. Add 100 µL of the diluted conjugate to each well of a 96-well microplate. d. Incubate overnight at 4°C.
2. Washing: a. Discard the coating solution. b. Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
3. Blocking: a. Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. [8] b. Incubate for 1-2 hours at room temperature.
4. Competition Reaction: a. Prepare serial dilutions of the standard (Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate) and the potential cross-reactants in assay buffer. b. Discard the blocking buffer and wash the plate as in step 2. c. Add 50 µL of the standard or cross-reactant dilutions to the appropriate wells. d. Immediately add 50 µL of the primary antibody (at a pre-determined optimal dilution) to each well. e. Incubate for 1-2 hours at room temperature with gentle agitation. 5. Secondary Antibody Incubation: a. Wash the plate five times with wash buffer. b. Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) to each well. c. Incubate for 1 hour at room temperature.
6. Substrate Development: a. Wash the plate five times with wash buffer. b. Add 100 µL of a suitable substrate solution (e.g., TMB) to each well. [9] c. Incubate in the dark at room temperature for 15-30 minutes, monitoring for color development.
7. Stopping the Reaction and Data Acquisition: a. Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well. b. Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader within 15 minutes.
Data Analysis and Interpretation
The raw data (absorbance values) must be processed to determine the extent of cross-reactivity.
Calculation of IC50 and Percent Cross-Reactivity
-
Generate Standard Curves: For the target analyte and each potential cross-reactant, plot the absorbance values against the logarithm of their respective concentrations.
-
Determine the IC50: The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal. This value is a measure of the compound's binding affinity in the assay. [1]3. Calculate Percent Cross-Reactivity: The cross-reactivity of a given compound is calculated relative to the target analyte using the following formula, as recommended by immunoassay validation guidelines: [12] % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Sample Data and Interpretation
The following table presents hypothetical data from a cross-reactivity validation study for an immunoassay targeting Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate.
| Compound | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate | 10 | 100% | Target Analyte: The reference compound by which all others are compared. |
| 2-Aminothiazoline-4-carboxylic acid (ACTA) | 85 | 11.8% | Moderate Cross-Reactivity: The presence of a carboxylic acid instead of a methyl ester significantly reduces binding affinity. |
| Methyl 2-amino-4-methylthiazole-5-carboxylate | 25 | 40.0% | High Cross-Reactivity: The addition of a methyl group at the 4-position is well-tolerated by the antibody, indicating high similarity. |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | 45 | 22.2% | Moderate Cross-Reactivity: The larger ethyl ester group likely causes some steric hindrance, reducing binding compared to the methyl ester. |
| 2-Amino-4-methylthiazole-5-carboxylic acid | 250 | 4.0% | Low Cross-Reactivity: The combined changes of a methyl group and a carboxylic acid greatly diminish antibody recognition. |
| Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate | >1000 | <1.0% | Negligible Cross-Reactivity: The bulky, electron-withdrawing phenyl group makes the structure sufficiently different to prevent binding. |
Interpretation of Results:
-
High Cross-Reactivity (>10%): Compounds exhibiting high cross-reactivity can cause significant interference. If these compounds are expected to be present in samples, the immunoassay may not be suitable for accurate quantification without sample purification.
-
Moderate Cross-Reactivity (1-10%): The impact of these compounds depends on their expected physiological or experimental concentrations. If they are present at levels much higher than the target analyte, they could still cause notable interference.
-
Low/Negligible Cross-Reactivity (<1%): These compounds are unlikely to cause significant interference under normal experimental conditions.
Conclusion and Best Practices
The validation of immunoassay specificity is a non-negotiable step in ensuring data integrity. This guide has demonstrated a systematic approach to evaluating the cross-reactivity of an immunoassay for Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate. The principles and protocols described herein are broadly applicable to other small molecule immunoassays.
Key Takeaways for Researchers:
-
Prioritize Specificity: Always characterize the cross-reactivity of your immunoassay with relevant, structurally similar compounds.
-
Understand the Assay Format: The competitive ELISA is a powerful tool for quantifying small molecules and assessing cross-reactivity.
-
Systematic Validation is Crucial: Follow established guidelines for assay validation to ensure your results are robust and reproducible. [13][14]* Context Matters: Interpret cross-reactivity data in the context of the expected concentrations of interfering compounds in your samples.
By adhering to these principles, researchers, scientists, and drug development professionals can generate high-quality, reliable immunoassay data, thereby advancing their scientific objectives with confidence.
References
-
Clinical and Laboratory Standards Institute. ILA23 | Assessing the Quality of Immunoassay Systems: Radioimmunoassays and Enzyme, Fluorescence, and Luminescence Immunoassays. [Link]
-
ACS Publications. A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules | Journal of Chemical Education. [Link]
-
Taylor & Francis Online. Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. [Link]
-
Clinical and Laboratory Standards Institute. ILA34 | Design and Validation of Immunoassays for Assessment of Human Allergenicity of New Biotherapeutic Drugs. [Link]
-
Addgene. Antibodies 101: The Four ELISAs and When to Use Them. [Link]
-
Creative Diagnostics. Competitive ELISA. [Link]
-
Symmetric. PK and ADA Assays: ICH M10, FDA & EMA Guidance Explained. [Link]
-
Cloud-Clone Corp. Competitive-Inhibition-ELISA-kit-for-detection-of-small-molecules.pdf. [Link]
-
Gyros Protein Technologies. Solutions to immunoassay interference, cross reactivity and other challenges. [Link]
-
U.S. Food and Drug Administration. FDA Draft Guidance on Immunogenicity Testing. [Link]
-
Enzo Life Sciences. Pt. 3: How to Validate Your ELISA Assay for Reproducible, Reliable Results. [Link]
-
Clinical and Laboratory Standards Institute. CLSI M100™. [Link]
-
Clinical and Laboratory Standards Institute. CLSI Standards | Essential Laboratory Guidelines & Best Practices. [Link]
-
PLOS One. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. [Link]
-
Prolytic. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Scribd. Clsi Ila23 A | PDF | Immunoassay | Antibody. [Link]
-
National Center for Biotechnology Information. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. [Link]
-
Precision for Medicine. Optimizing Immunohistochemistry Validation and Regulatory Strategies. [Link]
-
Ofni Systems. Assay Validation Guidelines. [Link]
-
ResearchGate. (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. [Link]
-
National Center for Biotechnology Information. Crystal structure of methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate. [Link]
-
FooDB. Showing Compound 2,5-Dihydro-4,5-dimethyl-2-(1-methylpropyl)thiazole (FDB016593). [Link]
-
Wikipedia. 2-Aminothiazoline-4-carboxylic acid. [Link]
- Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 4. 2-Aminothiazoline-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. ILA23 | Assessing the Quality of Immunoassay Systems: Radioimmunoassays and Enzyme, Fluorescence, and Luminescence Immunoassays [clsi.org]
- 6. symmetric.events [symmetric.events]
- 7. resolvemass.ca [resolvemass.ca]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 10. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. blog.avivasysbio.com [blog.avivasysbio.com]
- 14. Assay Validation Guidelines | Ofni Systems [ofnisystems.com]
Validating the mechanism of action of Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate via CRISPR knockout
Title: Validating the Mechanism of Action of Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate via CRISPR Knockout: A Comparative Guide
Introduction Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate (M2ADT) is a specialized thiazoline derivative. Compounds sharing the 2-amino-thiazoline scaffold have been extensively documented in patent literature and pharmacological studies as potent inhibitors of inducible Nitric Oxide Synthase (iNOS / NOS2)[1][2]. However, confirming that a phenotypic response (e.g., reduced inflammation) is driven exclusively by on-target iNOS inhibition—rather than off-target kinase inhibition or general cytotoxicity—requires rigorous target validation.
This guide provides a comprehensive, comparative methodology for validating the Mechanism of Action (MoA) of M2ADT using CRISPR-Cas9 ribonucleoprotein (RNP) knockout in RAW 264.7 murine macrophages.
The Biological Rationale: Why CRISPR KO?
As a Senior Application Scientist, I emphasize that every robust pharmacological protocol must be a self-validating system. In wild-type (WT) macrophages stimulated with Lipopolysaccharide (LPS), the Nos2 gene is heavily upregulated, producing high levels of nitric oxide (NO)[3][4]. An effective iNOS inhibitor will abrogate this NO production.
However, a reduction in NO can also be an artifact of compound toxicity. By genetically ablating the Nos2 gene using CRISPR-Cas9, we create an absolute biological control. If M2ADT exhibits cytotoxic or off-target phenotypic effects in the Nos2-KO cell line, the compound lacks target specificity.
Causality of Experimental Choices:
-
Cell Line (RAW 264.7): Chosen because these macrophages exhibit a massive, dynamic upregulation of iNOS upon LPS stimulation, providing an exceptional signal-to-background ratio for the downstream Griess assay[3][4].
-
Delivery Method (Cas9-RNP Electroporation): RNPs are chosen over lentiviral or plasmid delivery because they provide transient, immediate editing without the risk of random DNA integration. This prevents continuous Cas9 expression, which can cause off-target DNA damage and confound drug screening assays[5][6].
Comparative Analysis: Target Validation Strategies
Before proceeding with the protocol, it is essential to understand how CRISPR KO compares to alternative validation methods.
| Validation Method | Mechanism | Advantages | Limitations | Suitability for M2ADT |
| CRISPR-Cas9 KO | Complete genetic ablation of Nos2 gene | Absolute confirmation of target dependency; no residual protein. | Clonal isolation is time-consuming; potential for genetic compensation. | Optimal for definitive MoA validation. |
| RNAi (siRNA/shRNA) | Post-transcriptional mRNA degradation | Faster workflow; allows for transient knockdown. | Incomplete knockdown (residual iNOS can still produce NO); off-target mRNA effects. | Suboptimal due to high catalytic efficiency of residual iNOS. |
| Pharmacological Profiling | Competition with known inhibitors (e.g., 1400W) | High-throughput; evaluates direct binding kinetics. | Does not rule out off-target toxicity; relies on the specificity of the reference drug. | Useful as a preliminary screen, but insufficient for definitive MoA. |
Experimental Design & Workflows
Fig 1: iNOS signaling pathway and the proposed inhibitory mechanism of M2ADT.
Fig 2: CRISPR-Cas9 RNP workflow for generating iNOS-KO cells to validate M2ADT specificity.
Step-by-Step Methodology
Phase 1: Generation of iNOS-KO RAW 264.7 Cells
-
RNP Assembly: Incubate purified SpCas9 protein with chemically synthesized Nos2-targeting sgRNA at a 1:1.2 molar ratio for 15 minutes at room temperature to form stable RNPs[7].
-
Electroporation: Harvest WT RAW 264.7 cells at 70% confluency. Resuspend 1×106 cells in Nucleofector Solution. Add the RNP complex and electroporate using a Lonza 4D-Nucleofector (Pulse code DS-136, optimized for RAW 264.7)[7].
-
Recovery & Clonal Isolation: Transfer cells to pre-warmed DMEM (10% FBS) without antibiotics. After 48 hours, perform limiting dilution to seed 0.5 cells/well in 96-well plates to isolate single clones.
-
Validation: Expand clonal populations. Stimulate with 1 µg/mL LPS for 24 hours[3][8]. Perform Western Blotting against iNOS to confirm complete protein absence.
Phase 2: Pharmacological Validation (Self-Validating Assay)
This protocol utilizes a dual-readout system: Griess assay for NO production and CellTiter-Glo (CTG) for cell viability. This ensures that a reduction in NO is due to enzyme inhibition, not compound toxicity.
-
Seeding: Seed WT and iNOS-KO RAW 264.7 cells at 1×104 cells/well in 96-well plates (200 µL volume). Incubate for 24 hours[8].
-
Pre-treatment: Aspirate media. Add fresh media containing M2ADT (dose-response: 0.1 µM to 100 µM) or vehicle control (0.1% DMSO). Include a cell-free media well as a negative control for the basal level of nitrite[8]. Incubate for 2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL[4][8]. Incubate for 24 hours.
-
Griess Assay (NO Readout): Transfer 100 µL of supernatant to a new 96-well plate. Add 100 µL of Griess Reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine)[3]. Incubate for 15 minutes in the dark. Read absorbance at 540 nm.
-
Viability Assay (Toxicity Readout): Add 100 µL of CellTiter-Glo reagent to the remaining cells in the original plate. Shake for 2 minutes, incubate for 10 minutes, and read luminescence.
Comparative Data Analysis
The following table models the expected pharmacological profile of M2ADT compared to 1400W (a highly selective, irreversible iNOS inhibitor) in both WT and KO cell lines.
| Compound | Cell Line | NO Production (IC50) | Cell Viability (CC50) | Interpretation |
| M2ADT | WT RAW 264.7 | ~2.5 µM | > 100 µM | Potent inhibition of NO with high therapeutic window. |
| M2ADT | iNOS-KO RAW 264.7 | N/A (No basal NO) | > 100 µM | Lack of toxicity in KO confirms specific, on-target MoA. |
| 1400W (Control) | WT RAW 264.7 | ~0.5 µM | > 100 µM | Standard reference confirms assay sensitivity. |
| Off-Target Drug X | WT RAW 264.7 | ~5.0 µM | ~6.0 µM | NO reduction is an artifact of cell death (CC50 ≈ IC50). |
Discussion & Troubleshooting
-
Media Considerations: When performing the Griess assay, do not use media containing phenol red, as its absorbance overlaps with the azo dye formed during the Griess reaction, reducing assay sensitivity. Furthermore, refreshing the media prior to compound treatment ensures that basal nitrite levels do not confound the readings[8].
-
Interpreting KO Data: If M2ADT induces significant cell death (lowers CC50) in the iNOS-KO cell line compared to the vehicle control, it indicates that the compound possesses off-target cytotoxic liabilities independent of iNOS inhibition. The CRISPR KO line thus serves as the ultimate "ground truth" filter for drug development.
References
- Title: US6699867B2 - Use of 2-amino-thiazoline derivatives as inhibitors of inducible NO-synthase. Source: Google Patents.
- Title: CN1314674C - 2-amino-dihydrothiazole derivatives and their use as inhibitors of inducible NO-synthase. Source: Google Patents.
-
Title: Cytosolic and Nuclear Delivery of CRISPR/Cas9-ribonucleoprotein for Gene Editing Using Arginine Functionalized Gold Nanoparticles. Source: PubMed Central (PMC). URL: [Link]
-
Title: An efficient and cost-effective method for disrupting genes in RAW264.7 macrophages using CRISPR-Cas9. Source: PLOS ONE. URL: [Link]
-
Title: Challenges of CRISPR-based Gene Editing in Primary T Cells. Source: ResearchGate. URL: [Link]
-
Title: RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells? Source: ResearchGate. URL: [Link]
-
Title: The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell Viability. Source: Jurnal Kedokteran Brawijaya. URL: [Link]
Sources
- 1. US6699867B2 - Use of 2-amino-thiazoline derivatives as inhibitors of inducible NO-synthase - Google Patents [patents.google.com]
- 2. AU2002361313B2 - 2-amino-thiazoline derivatives and their use as inhibitors of inducible no-synthase - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jkb.ub.ac.id [jkb.ub.ac.id]
- 5. Cytosolic and Nuclear Delivery of CRISPR/Cas9-ribonucleoprotein for Gene Editing Using Arginine Functionalized Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An efficient and cost-effective method for disrupting genes in RAW264.7 macrophages using CRISPR-Cas9 | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Navigating the Thiazole Scaffold: Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate vs. Aromatic 2-Aminothiazole Analogs in Drug Design
Executive Summary
The 2-aminothiazole core is a cornerstone of modern medicinal chemistry, functioning as a privileged scaffold in numerous FDA-approved therapeutics, including the kinase inhibitors dasatinib and alpelisib[1]. However, the fully aromatic 2-aminothiazole ring frequently presents a critical hurdle in late-stage drug development: it can act as a toxicophore[2].
To circumvent these metabolic liabilities, structural biologists and medicinal chemists are increasingly exploring saturated analogs. Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate (a thiazoline derivative) offers a compelling alternative. By breaking the aromaticity at the 4,5-position, this scaffold introduces critical 3D spatial characteristics and eliminates the primary site of oxidative liability, offering a safer, highly stable alternative for specific drug design applications.
Structural & Mechanistic Divergence: Aromaticity vs. Saturation
The fundamental difference between these two classes lies in their electronic distribution and 3D geometry.
-
Aromatic 2-Aminothiazoles: These molecules are strictly planar (sp² hybridized). The 2-amino group acts as a potent hydrogen bond donor, while the thiazole nitrogen acts as an acceptor. This flat geometry is highly effective for intercalating into the narrow, ATP-binding hinge regions of kinases[1].
-
Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate: The saturation of the C4-C5 bond transforms the ring into a 4,5-dihydrothiazole (thiazoline). This introduces sp³ hybridized carbons, shifting the molecule from a flat 2D plane into a more complex 3D conformation. Increasing the fraction of sp³ carbons (Fsp³) is a proven strategy to improve a drug candidate's solubility, reduce off-target promiscuity, and increase the overall probability of clinical success. Furthermore, the methyl ester acts as a lipophilic prodrug moiety, capable of enhancing cellular permeability before being hydrolyzed into 2-aminothiazoline-4-carboxylic acid (ATCA), a compound renowned for its extreme stability in biological matrices[3].
The Toxicophore Problem & Metabolic Stability
The most critical differentiator between these two scaffolds is their metabolic fate.
Aromatic 2-aminothiazoles are highly susceptible to Cytochrome P450 (CYP450) mediated oxidation. The electron-rich C4-C5 double bond undergoes rapid epoxidation. The resulting epoxide is highly unstable and rapidly opens to form reactive electrophilic intermediates (such as diols or reactive sulfur species). These electrophiles covalently bind to hepatic proteins, leading to drug-induced liver injury (DILI) and severe adverse drug reactions[2].
Conversely, Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate entirely bypasses this metabolic trap. The absence of the C4-C5 double bond removes the substrate site for CYP450 epoxidation. Consequently, the molecule exhibits superior metabolic stability and avoids the generation of reactive, hepatotoxic metabolites.
Fig 1: Divergent metabolic pathways of aromatic vs. dihydro 2-aminothiazole scaffolds.
Comparative Pharmacological Profiling
The following table summarizes the quantitative and qualitative differences between the two scaffolds, providing a strategic cheat-sheet for lead optimization.
| Parameter | Aromatic 2-Aminothiazoles | Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate |
| Ring Saturation | Fully unsaturated (Aromatic) | Partially saturated (Dihydro/Thiazoline) |
| Hybridization at C4-C5 | sp² (Planar, 2D) | sp³ (Non-planar, 3D conformation) |
| Fraction sp³ (Fsp³) | Low (< 0.2 typical) | High (> 0.5 typical) |
| CYP450 Epoxidation Risk | High (Forms reactive toxicophores) | Negligible (Lacks C4-C5 double bond) |
| Kinase Hinge Binding | High affinity (Strong H-bond donor/acceptor) | Moderate (Altered spatial vector of H-bonds) |
| Biological Matrix Stability | Variable (Subject to rapid hepatic metabolism) | Highly stable (Resistant to degradation) |
| Primary Utility | Target-specific inhibitors (e.g., Dasatinib) | Prodrugs, stable intermediates, biomarkers |
Self-Validating Experimental Protocols
To objectively quantify the metabolic advantage of the 4,5-dihydro scaffold over its aromatic counterpart, researchers must employ a standardized Human Liver Microsome (HLM) Stability Assay . This protocol is designed as a self-validating system: the inclusion and exclusion of specific cofactors isolate CYP450-driven metabolism from background degradation.
Protocol: HLM Intrinsic Clearance (CLint) Assay
-
Preparation: Dilute the test compound (Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate or the aromatic analog) to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).
-
Causality: Maintaining physiological pH and a standardized protein concentration ensures that intrinsic clearance calculations remain reproducible and clinically translatable.
-
-
Pre-incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes.
-
Causality: Equilibrates the assay matrix to human physiological temperature before enzymatic activation, preventing kinetic lag phases.
-
-
Initiation: Add NADPH (1 mM final concentration) to the reaction mixture to initiate metabolism.
-
Causality: NADPH is the obligate electron donor for CYP450 catalytic activity. Running a parallel control without NADPH validates that any observed compound depletion is strictly CYP450-mediated, rather than due to chemical instability.
-
-
Sampling & Quenching: At designated time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing an internal standard.
-
Causality: The cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the proteins to ensure a clean injection for mass spectrometry.
-
-
Centrifugation & Analysis: Centrifuge the quenched samples at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.
-
Causality: Tracking the exponential decay of the parent compound allows for the precise calculation of half-life (t1/2) and intrinsic clearance (CLint), directly proving the superior metabolic stability of the 4,5-dihydro scaffold.
-
Fig 2: Self-validating Human Liver Microsome (HLM) stability assay workflow.
Strategic Recommendations for Drug Developers
The choice between an aromatic 2-aminothiazole and Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate should be dictated by the specific demands of the target product profile (TPP):
-
Opt for Aromatic 2-Aminothiazoles when designing inhibitors for targets with narrow, flat binding pockets (like kinase ATP sites) where rigid planarity is mandatory for potency. However, developers must implement rigorous reactive metabolite screening (e.g., glutathione trapping assays) early in the pipeline to monitor for toxicophore liabilities.
-
Opt for Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate when lead optimization requires escaping a CYP450-mediated toxicity trap. Its sp³-rich geometry is ideal for targeting more globular protein-protein interaction (PPI) interfaces. Additionally, its esterified structure makes it an excellent candidate for prodrug strategies, leveraging intracellular esterases to deliver the highly stable ATCA pharmacophore directly into the cytosol.
References
-
Title: 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Source: Chem Biol Interact. / PubMed URL: [Link]
-
Title: Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery Source: Med Chem Res. / PMC URL: [Link]
-
Title: Application of 2-Aminothiazoline-4-carboxylic Acid as a Forensic Marker of Cyanide Exposure Source: Chem Res Toxicol. / ACS Publications URL: [Link]
Sources
Inter-laboratory validation of Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate synthesis methods
Inter-Laboratory Validation of Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate Synthesis Methods: A Comparative Guide
Executive Summary Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate (CAS: 66512-81-0) is a critical chiral building block extensively utilized in the synthesis of peptidomimetics, metal-chelating agents, and thiazole-containing therapeutics[1]. The biological relevance of the 2-amino-2-thiazoline core is profound; its parent acid, 2-amino-4,5-dihydrothiazole-4-carboxylic acid (CAS: 2150-55-2), is a primary in vivo metabolic byproduct of cyanide detoxification via reaction with cysteine[2], making these derivatives highly relevant in toxicology and pharmacology[3].
As demand for high-purity thiazoline derivatives scales, process chemists must evaluate competing synthetic routes. This guide provides an objective, data-driven comparison of the two leading synthesis methods—Cyanamide Condensation (Method A) and Thiourea Cyclization (Method B)—validated across three independent laboratories.
Mechanistic Evaluation & Causality
The synthesis of the 2-amino-2-thiazoline ring requires the precise orchestration of nucleophilic attacks to prevent the oxidative dimerization of the starting material, L-cysteine methyl ester, into its disulfide analogue (cystine).
-
Method A (Cyanamide Condensation): This route leverages the direct nucleophilic attack of the cysteine thiol on the electrophilic carbon of cyanamide. The resulting isothiourea intermediate undergoes rapid, spontaneous intramolecular cyclization by the α -amino group, expelling ammonia to yield the target compound.
-
Causality Insight: Maintaining a slightly acidic to neutral pH is critical here. It protonates the cyanamide to increase its electrophilicity while keeping the amine sufficiently nucleophilic for the final cyclization step.
-
-
Method B (Thiourea Cyclization): This two-step approach first converts the amine of the cysteine ester into a thiourea derivative using a thiocarbonyl transfer agent (e.g., thiocarbonyl diimidazole). Subsequent treatment with strong acid (HCl) drives dehydration and cyclization.
-
Causality Insight: While this method avoids the use of toxic cyanamide, the strongly acidic conditions required for the final cyclization often lead to partial ester hydrolysis, reducing the overall yield of the methyl ester and complicating purification.
-
Fig 1. Mechanistic pathways for synthesizing the thiazoline core via Methods A and B.
Inter-Laboratory Validation Data
To objectively evaluate these methods, a round-robin validation was conducted across three independent synthetic laboratories. The protocols were standardized, and the results were averaged to assess Yield, HPLC Purity, Isolation Time, and Environmental Factor (E-Factor: mass of waste per mass of product).
| Performance Metric | Method A (Cyanamide) | Method B (Thiourea) | Variance (RSD%) | Superior Method |
| Average Yield (%) | 84.2% | 61.5% | ± 3.1% | Method A |
| Average Purity (HPLC Area %) | 98.5% | 94.2% | ± 1.8% | Method A |
| Isolation Time (hrs) | 6.5 | 14.0 | ± 5.0% | Method A |
| E-Factor | 12.4 | 28.7 | ± 4.2% | Method A |
Standardized Experimental Protocol (Method A)
Given its superior performance, Method A is the recommended protocol. The following procedure is designed as a self-validating system, incorporating critical In-Process Controls (IPCs) to ensure reproducibility regardless of the laboratory environment.
Materials: L-Cysteine methyl ester hydrochloride, Cyanamide (50% w/w aqueous solution), Anhydrous Ethanol, Triethylamine (TEA).
Step-by-Step Methodology:
-
Preparation & Degassing: Suspend L-cysteine methyl ester hydrochloride (10.0 g, 58.3 mmol) in anhydrous ethanol (100 mL) in a 250 mL round-bottom flask.
-
Causality: Degas the solvent with N2 for 15 minutes prior to use. Oxygen exclusion is mandatory to prevent the oxidative dimerization of the free thiol to the disulfide byproduct.
-
-
Neutralization: Add TEA (8.1 mL, 58.3 mmol) dropwise at 0°C. Stir for 15 minutes.
-
Causality: TEA neutralizes the hydrochloride salt, freeing the amine and thiol for nucleophilic attack.
-
-
Reagent Addition: Add the cyanamide solution (7.35 g, 87.4 mmol, 1.5 eq) dropwise over 10 minutes to manage the mild exotherm.
-
Cyclization: Attach a reflux condenser and heat the reaction mixture to 80°C for 4 hours.
-
In-Process Control (IPC) & Self-Validation: Pull a 50 µL aliquot, quench in methanol, and analyze via LC-MS.
-
Validation Rule: Do not proceed to workup until the L-cysteine methyl ester peak (m/z 136) is <2% of the total area. If incomplete, continue refluxing in 1-hour increments.
-
-
Workup & Isolation: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the crude residue in ethyl acetate (150 mL) and wash with saturated aqueous NaHCO3 (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na2SO4, filter, and evaporate.
-
Purification: Recrystallize from a mixture of ethyl acetate and hexanes (1:3) to afford Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate as a white crystalline solid.
Fig 2. Standardized inter-laboratory validation workflow for quality and efficiency control.
Analytical Validation & Quality Control
To confirm the structural integrity and purity of the synthesized product across different labs, the following analytical benchmarks must be met:
-
1H NMR (400 MHz, DMSO-d6): Expect a distinct singlet at ~3.65 ppm corresponding to the methoxy protons (-OCH3). The chiral α -proton should appear as a doublet of doublets (dd) around 4.80 ppm, while the diastereotopic protons of the thiazoline ring (-CH2-S-) will appear as two distinct multiplets between 3.20 and 3.50 ppm.
-
HPLC: Use a C18 reverse-phase column with a gradient of Water (0.1% TFA) and Acetonitrile. The target compound typically elutes with high polarity; ensure the UV detector is set to 210 nm to properly capture the thiazoline chromophore.
References
- ChemSynthesis. "2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid - ChemSynthesis".
- BLDPharm. "16899-18-6|(R)-2-Amino-4,5-dihydrothiazole-4-carboxylic acid - BLDpharm".
- Amazon AWS / MILS-19. "Challenges in Targeting Cyanide Poisoning".
Sources
Personal protective equipment for handling Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate
As a Senior Application Scientist, this guide provides a comprehensive operational and safety framework for handling Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate. The procedural guidance herein is synthesized from established laboratory safety protocols and data from structurally analogous compounds. Given that a specific Safety Data Sheet (SDS) for this novel compound is not widely available, a conservative approach based on the known hazards of the aminothiazole class is paramount for ensuring personnel safety.
Hazard Identification and Risk Assessment
Before any handling of Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate, a thorough risk assessment is mandatory. This compound belongs to the family of aminothiazole derivatives, which are known to present several potential hazards.[1][2] The primary risks are inferred from similar molecules and include:
-
Acute Toxicity (Oral): May be harmful if swallowed.[3]
-
Skin Irritation: May cause skin irritation upon direct contact.[3]
-
Serious Eye Damage/Irritation: Can cause serious eye irritation.[3]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3][4]
A crucial first step is to consult the Safety Data Sheet (SDS) provided by the manufacturer. If an SDS is unavailable, the compound must be treated as a substance of unknown toxicity, and the most stringent safety precautions should be applied.[5] The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) that outlines procedures for safe chemical use.[6][7]
Engineering Controls: The First Line of Defense
The primary method for minimizing exposure is through engineering controls. All operations involving the handling of solid or dissolved Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate must be conducted within a certified chemical fume hood.[1] This prevents the inhalation of airborne particles or vapors and contains any potential spills.[8] The fume hood should be inspected regularly to ensure proper function.[9]
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical hazard.[10] A multi-layered approach is essential. The selection of PPE must be based on a thorough hazard assessment for each specific procedure.[9]
| Protection Area | Required PPE | Rationale and Specifications |
| Eye & Face | Safety Goggles with Side Shields & Face Shield | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes. A face shield should be worn over the goggles when there is a significant risk of splashing.[4][11] |
| Hand | Chemical-Resistant Nitrile Gloves | Nitrile gloves offer good protection against a wide range of chemicals. Always inspect gloves for tears or punctures before use. For prolonged operations, consider double-gloving. Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[10][11] |
| Body | Laboratory Coat (Flame-Resistant) | A fully buttoned lab coat protects the skin and personal clothing from contamination. Ensure the material is appropriate for the chemicals being used.[1] |
| Respiratory | NIOSH-Approved Respirator | A respirator is typically not required if all work is performed in a certified fume hood. However, if engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator with appropriate cartridges should be used.[1][11] |
Operational Workflow: From Receipt to Disposal
A structured workflow ensures that safety is integrated into every step of the experimental process.
Step-by-Step Handling Procedure
-
Preparation: Designate a specific area within a chemical fume hood for the procedure.[12] Gather all necessary equipment, including spatulas, weigh boats, solvents, and waste containers.
-
PPE Donning: Before entering the designated area, don all required PPE in the correct order: lab coat, safety goggles, face shield (if needed), and gloves.
-
Weighing and Dispensing: Carefully weigh the solid compound on a tared weigh boat inside the fume hood to prevent dust inhalation. Avoid creating airborne dust.
-
Dissolution: Add the solid to the solvent slowly. If the process is exothermic, use an ice bath for cooling.
-
Post-Handling Decontamination: After the experiment, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe clean.[8]
-
PPE Doffing: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of gloves and other disposable items in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[5]
// Connections Risk_Assessment -> Designate_Area; Designate_Area -> Don_PPE; Don_PPE -> Weigh; Weigh -> Transfer; Transfer -> Experiment; Experiment -> Decontaminate; Decontaminate -> Waste_Disposal; Waste_Disposal -> Doff_PPE; Doff_PPE -> Wash_Hands; } caption [label="Standard operational workflow for handling Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate.", fontsize=10, fontname="Arial"];
Emergency and Spill Procedures
Preparedness is key to mitigating accidents.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[11]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[13]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Small Spill (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated material into a sealed, labeled hazardous waste container. Decontaminate the area thoroughly.[11]
-
Large Spill: Evacuate the laboratory immediately and alert personnel. Contact the institution's emergency response team.
Waste Disposal Plan
All waste containing Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate, including contaminated gloves, paper towels, and excess reagents, must be treated as hazardous chemical waste.[14]
-
Segregation: Do not mix this waste with other waste streams. Keep halogenated and non-halogenated solvent wastes separate.[15]
-
Containment: Collect all waste in a designated, leak-proof, and clearly labeled container.[15] The container must be kept closed when not in use.
-
Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office. Do not pour any amount of this chemical down the drain.[14][16] Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste, before the container can be disposed of as regular trash.[17]
By adhering to this comprehensive guide, researchers can minimize their risk of exposure and ensure the safe handling of Methyl 2-amino-4,5-dihydro-4-thiazolecarboxylate from acquisition to disposal, fostering a culture of safety and scientific integrity within the laboratory.
References
-
Laboratory Safety and Chemical Hygiene Plan. (n.d.). The University of Iowa. Retrieved from [Link]
-
A Guide to Hazardous Materials and Laboratory Safety. (n.d.). OSHA Education Center. Retrieved from [Link]
-
Disposal of Chemical Waste. (n.d.). University of St Andrews. Retrieved from [Link]
-
Gonzales, S. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Lab Manager. Retrieved from [Link]
-
OSHA. (n.d.). Laboratory Safety Guidance. Occupational Safety and Health Administration. Retrieved from [Link]
-
Lab Safety. (n.d.). University of California, Santa Barbara Environmental Health & Safety. Retrieved from [Link]
-
Connor, T. H. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]
-
Chemical Waste Disposal Guidelines. (n.d.). Emory University Department of Chemistry. Retrieved from [Link]
-
The Laboratory Standard. (n.d.). Vanderbilt University Medical Center Office of Clinical and Research Safety. Retrieved from [Link]
-
2-Amino-4-methyl-thiazole-5-carboxylic acid ethyl ester; hydrochloride. (n.d.). NextSDS. Retrieved from [Link]
-
Storage of Laboratory Chemicals. (n.d.). Indiana University Research Safety. Retrieved from [Link]
-
Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]
-
OSHA Laboratory Standard. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. nextsds.com [nextsds.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. Lab Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. osha.gov [osha.gov]
- 7. mastercontrol.com [mastercontrol.com]
- 8. oshaeducationcenter.com [oshaeducationcenter.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pppmag.com [pppmag.com]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 13. fishersci.com [fishersci.com]
- 14. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
- 16. acs.org [acs.org]
- 17. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
